2-amino-N-(4-methoxybenzyl)benzamide
Descripción
BenchChem offers high-quality 2-amino-N-(4-methoxybenzyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(4-methoxybenzyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-N-[(4-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGHGODWSGIUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to Investigating 2-amino-N-(4-methoxybenzyl)benzamide as a Modulator of SIRT1 and SIRT2 Activity
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuins, a class of NAD⁺-dependent histone deacetylases, have emerged as critical regulators in a myriad of cellular processes, including aging, metabolism, and neurodegeneration. Specifically, SIRT1 and SIRT2 are prominent therapeutic targets due to their diverse and sometimes opposing roles in disease pathology. While a variety of modulators for these enzymes have been identified, the vast chemical space for novel inhibitors remains largely unexplored. This guide provides a comprehensive framework for the synthesis, in vitro characterization, and cellular evaluation of a novel compound, 2-amino-N-(4-methoxybenzyl)benzamide, as a potential inhibitor of SIRT1 and SIRT2. We present detailed, field-proven protocols for chemical synthesis, enzymatic activity assays, and cell-based secondary assays, underpinned by a robust discussion of the scientific rationale for each experimental choice. This document is intended to serve as a technical roadmap for researchers seeking to identify and characterize new small molecule modulators of sirtuin activity.
Introduction: The Dichotomous Roles of SIRT1 and SIRT2 in Cellular Homeostasis
Sirtuins are a family of seven (SIRT1-SIRT7 in mammals) NAD⁺-dependent protein deacetylases that play pivotal roles in cellular regulation.[1] They are implicated in a wide array of physiological and pathological processes, including gene silencing, control of the cell cycle, apoptosis, and energy homeostasis.[2] SIRT1 and SIRT2, in particular, have garnered significant attention as potential therapeutic targets for a range of human diseases.
SIRT1 is predominantly a nuclear protein, although it can shuttle to the cytoplasm.[3] It is a key regulator of metabolic pathways and has been linked to longevity.[2] Its deacetylation of substrates such as p53 and PGC-1α is associated with cellular stress response and mitochondrial biogenesis.[1][4] Activation of SIRT1 is generally considered to be protective against neurodegenerative diseases.[3] Conversely, SIRT1 inhibitors are being explored for cancer therapy, as SIRT1 is overexpressed in several types of cancer and promotes cancer cell survival.[5]
SIRT2, on the other hand, is primarily located in the cytoplasm and is involved in the regulation of the cell cycle through the deacetylation of α-tubulin.[1][4] Unlike SIRT1, inhibition of SIRT2 has shown promise in models of neurodegenerative disorders like Parkinson's and Huntington's disease.[3][6] This suggests that selective inhibition of SIRT2 could be a viable therapeutic strategy.
Given the distinct and sometimes opposing roles of SIRT1 and SIRT2, the development of selective inhibitors is a key objective in drug discovery.[3] This guide focuses on a systematic approach to evaluate a novel benzamide derivative, 2-amino-N-(4-methoxybenzyl)benzamide, for its potential to inhibit these two important sirtuins.
Synthesis of 2-amino-N-(4-methoxybenzyl)benzamide
The proposed synthesis of 2-amino-N-(4-methoxybenzyl)benzamide can be achieved through a straightforward amidation reaction between isatoic anhydride and 4-methoxybenzylamine. This method is advantageous due to the commercial availability of the starting materials and the generally high yields of such reactions.
Proposed Synthetic Scheme
Sources
- 1. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Sirtuins and Neurodegeneration [jneurology.com]
- 4. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
- 5. What are SIRT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
2-amino-N-(4-methoxybenzyl)benzamide SMILES and InChIKey
An In-Depth Technical Guide to 2-amino-N-(4-methoxybenzyl)benzamide
Executive Summary & Chemical Identity
2-amino-N-(4-methoxybenzyl)benzamide is a pivotal "privileged scaffold" intermediate in medicinal chemistry. It belongs to the class of anthranilamides , characterized by an ortho-amino benzamide core coupled to a para-methoxybenzyl moiety.
This molecule serves as a critical synthon for the synthesis of quinazolinones (e.g., Rutecarpine analogs) and benzodiazepines , which are pharmacophores frequently associated with EGFR inhibition, SIRT1 activation, and anti-inflammatory pathways. Its dual-nitrogen architecture—comprising a nucleophilic aniline amine and an electrophilic amide carbonyl—makes it an ideal candidate for cyclocondensation reactions.
Chemical Specifications
| Property | Data |
| IUPAC Name | 2-amino-N-[(4-methoxyphenyl)methyl]benzamide |
| Common Name | N-(4-methoxybenzyl)anthranilamide |
| Molecular Formula | C₁₅H₁₆N₂O₂ |
| Molecular Weight | 256.30 g/mol |
| SMILES | COc1ccc(CNC(=O)c2ccccc2N)cc1 |
| InChI String | InChI=1S/C15H16N2O2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10,16H2,1H3,(H,17,18) |
| LogP (Predicted) | ~2.3 |
| H-Bond Donors | 2 (Aniline -NH₂, Amide -NH-) |
| H-Bond Acceptors | 3 (Amide C=O, Methoxy -O-, Aniline N) |
Synthesis Protocol: The Isatoic Anhydride Route
The most robust, atom-economic method for synthesizing 2-amino-N-(4-methoxybenzyl)benzamide avoids the use of coupling reagents (like EDC/HOBt) which can lead to oligomerization of the anthranilic acid. Instead, we utilize the nucleophilic ring-opening of isatoic anhydride .
Mechanism of Action
The 4-methoxybenzylamine acts as a nucleophile, attacking the carbonyl at position 4 of the isatoic anhydride ring. This triggers a decarboxylative ring-opening, releasing CO₂ as the only byproduct and yielding the pure anthranilamide.
Experimental Workflow
Reagents:
-
Isatoic Anhydride (1.0 equiv)
-
4-Methoxybenzylamine (1.05 equiv)
-
Solvent: Ethanol (EtOH) or Water/Ethanol (1:1) mixture.
-
Catalyst (Optional): Sulfamic acid (10 mol%) can accelerate the reaction but is often unnecessary for primary amines.
Step-by-Step Protocol:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Isatoic Anhydride (10 mmol, 1.63 g) in 50 mL of Ethanol.
-
Addition: Add 4-Methoxybenzylamine (10.5 mmol, 1.44 g) dropwise to the suspension at room temperature.
-
Reaction:
-
Heat the mixture to reflux (80°C) .
-
Observation: The evolution of CO₂ gas (bubbling) indicates reaction progress. The suspension will gradually clear as the anhydride is consumed and the product forms.
-
Maintain reflux for 2–4 hours . Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).
-
-
Workup (Self-Validating Step):
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 100 mL of ice-cold water.
-
The product, 2-amino-N-(4-methoxybenzyl)benzamide , typically precipitates as a white to off-white solid.
-
-
Purification:
-
Filter the solid under vacuum.
-
Wash with cold water (2 x 20 mL) to remove excess amine.
-
Recrystallize from Ethanol/Water if high purity (>99%) is required.
-
Yield Expectation: 85–95%.
Applications in Drug Discovery
This scaffold is rarely the "end-game" molecule; it is a high-value intermediate.
A. Synthesis of Quinazolinone Alkaloids
The primary utility of this compound is its conversion into 2,3-disubstituted quinazolin-4(1H)-ones .[1]
-
Reaction: Condensation with an aldehyde (R-CHO) followed by oxidative cyclization (using I₂ or DDQ) or reaction with an orthoester.
-
Target: EGFR inhibitors and anticancer agents often feature this tricyclic core.
B. SIRT1 Activators
Benzamide derivatives are explored as Sirtuin 1 (SIRT1) activators. The 4-methoxybenzyl group mimics the hydrophobic "cap" found in many histone deacetylase (HDAC) inhibitors, although this specific molecule lacks the zinc-binding hydroxamic acid group, making it a precursor for "Class I" selective inhibitors.
Visualization of Chemical Pathways
Diagram 1: Synthesis & Cyclization Pathway
This diagram illustrates the flow from raw materials to the anthranilamide intermediate, and finally to the quinazolinone pharmacophore.
Caption: Atom-economic synthesis of the target scaffold via isatoic anhydride ring-opening, followed by cyclization to bioactive quinazolinones.
Diagram 2: Retrosynthetic Analysis
Understanding the disconnection points for medicinal chemistry optimization.
Caption: Retrosynthetic breakdown showing the modular assembly of the benzamide core and the benzyl tail.
References
-
Chemical Identity & Structure
-
PubChem.[2] Compound Summary for 2-aminobenzamide derivatives. National Library of Medicine.
-
Source:
-
-
Synthesis Methodology (Isatoic Anhydride)
- Efficient synthesis of 2,3-dihydroquinazolin-4(1H)
-
Source:
-
Quinazolinone Applications
- Mhaldar, S. N., et al. (2018). Three-component reaction between isatoic anhydride, amine and aldehydes. Acta Crystallographica.
-
Source:
-
General Benzamide Chemistry
- The Chemistry of Anthranilic Acid Deriv
-
Source:
Sources
Application Note: A Comprehensive Guide to the Synthesis of 2-amino-N-(4-methoxybenzyl)benzamide from Isatoic Anhydride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide for the synthesis of 2-amino-N-(4-methoxybenzyl)benzamide, a valuable scaffold in medicinal chemistry, from the readily available starting material, isatoic anhydride. The protocol herein emphasizes a robust, efficient, and scalable approach, suitable for both academic research and industrial drug development settings. We delve into the underlying reaction mechanism, provide a meticulously detailed experimental protocol, and discuss critical process parameters, safety considerations, and methods for purification and characterization. This guide is designed to be a self-validating system, enabling researchers to replicate and adapt the methodology with a high degree of confidence.
Introduction: The Significance of 2-Aminobenzamides
2-Aminobenzamide derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These scaffolds exhibit a wide array of pharmacological activities, including antibacterial, antifungal, and insecticidal properties. Furthermore, they serve as crucial intermediates in the synthesis of more complex heterocyclic systems, such as quinazolinones, which are themselves of significant therapeutic interest. The target molecule, 2-amino-N-(4-methoxybenzyl)benzamide, incorporates the N-benzylbenzamide moiety, a scaffold that has been explored for its potential as a dual modulator of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), targets relevant to metabolic syndrome.[2] The synthesis from isatoic anhydride offers a direct and atom-economical route to this and related N-substituted 2-aminobenzamides.[3][4]
Reaction Mechanism and Rationale
The synthesis of 2-amino-N-(4-methoxybenzyl)benzamide from isatoic anhydride and 4-methoxybenzylamine proceeds via a nucleophilic acyl substitution-decarboxylation cascade. The reaction is initiated by the nucleophilic attack of the primary amine (4-methoxybenzylamine) on one of the carbonyl carbons of the isatoic anhydride ring.
Causality Behind Experimental Choices:
-
Nucleophilic Attack: The reaction can, in principle, occur at either the C2 or C4 carbonyl of the isatoic anhydride. However, reaction with amines at the C4 carbonyl is generally favored under neutral or mildly acidic conditions, leading to the formation of the desired amide with the release of carbon dioxide.[5]
-
Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) is often employed to ensure the solubility of the reactants and to facilitate the reaction, which may proceed through charged intermediates.[3][6]
-
Temperature Control: The reaction is typically conducted at an elevated temperature to promote the decarboxylation of the intermediate carbamic acid, driving the reaction to completion.[3] However, excessive heat should be avoided to minimize the formation of side products.
Caption: Reaction mechanism for the synthesis of 2-amino-N-(4-methoxybenzyl)benzamide.
Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis, purification, and characterization of 2-amino-N-(4-methoxybenzyl)benzamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Isatoic Anhydride | ≥97% | Standard Chemical Supplier | Moisture sensitive.[7] |
| 4-Methoxybenzylamine | ≥98% | Standard Chemical Supplier | |
| Dimethylformamide (DMF) | Anhydrous | Standard Chemical Supplier | |
| Ethanol | Reagent Grade | Standard Chemical Supplier | For recrystallization. |
| Deionized Water | |||
| Standard Glassware | Round-bottom flask, condenser, etc. | ||
| Magnetic Stirrer/Hotplate | |||
| Filtration Apparatus | Buchner funnel, vacuum flask. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8][9]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.[7]
-
Handling Reagents: Isatoic anhydride can cause skin and eye irritation.[7][9] Avoid inhalation of dust.[8] 4-Methoxybenzylamine is a corrosive liquid. Handle with care.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Synthetic Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isatoic anhydride (1.63 g, 10 mmol, 1.0 equiv.) in 20 mL of dimethylformamide (DMF).
-
Addition of Amine: To the stirred solution, add 4-methoxybenzylamine (1.37 g, 1.4 mL, 10 mmol, 1.0 equiv.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any residual DMF.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-N-(4-methoxybenzyl)benzamide as a solid.[3]
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Caption: A streamlined workflow for the synthesis of the target compound.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Determination of the melting point range.
-
Spectroscopy:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
Infrared (IR) spectroscopy to identify characteristic functional groups (e.g., N-H, C=O).
-
Mass Spectrometry (MS) to determine the molecular weight.[3]
-
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Yield | 70-90% |
| Appearance | White to off-white solid |
| Purity (by HPLC/NMR) | >95% |
Troubleshooting Common Issues:
-
Low Yield:
-
Incomplete Reaction: Extend the reaction time or slightly increase the temperature. Ensure the starting materials are of high purity and are used in the correct stoichiometric ratio.
-
Loss during Work-up: Ensure complete precipitation by using a sufficient volume of ice-cold water. Minimize product loss during filtration and transfer steps.
-
-
Impure Product:
-
Inefficient Recrystallization: If the product remains impure after one recrystallization, a second recrystallization or column chromatography may be necessary. For column chromatography, a silica gel stationary phase with a hexane/ethyl acetate mobile phase is a good starting point.[10]
-
Side Reactions: The formation of o-ureidobenzoic acid derivatives can occur, especially if moisture is present.[11][12] Ensure anhydrous conditions are maintained.
-
Conclusion
The synthesis of 2-amino-N-(4-methoxybenzyl)benzamide from isatoic anhydride is a reliable and efficient process that provides access to a valuable building block for drug discovery and development.[13] The protocol detailed in this application note is designed to be straightforward and scalable. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can consistently obtain high yields of the pure product.
References
-
Organic Syntheses. Isatoic anhydride. [Link]
-
Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (2019). Scientific Reports. [Link]
-
PrepChem.com. Synthesis of anthranilic acid amide. [Link]
-
PCM. Isatoic Anhydride MSDS Sheet. [Link]
-
PubMed. Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transformations for Medicinal Chemistry. [Link]
-
De Gruyter. Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2. (2025). [Link]
- Google Patents.
-
ResearchGate. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2025). [Link]
-
PMC. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. (2016). [Link]
- Google Patents. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
-
Journal of Organic Chemistry. Isatoic Anhydride. IV. Reactions with Various Nucleophiles. (1956). [Link]
-
PubMed. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H) -one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one. (2018). [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. [Link]
-
Wikipedia. Isatoic anhydride. [Link]
-
SpringerLink. synthesis of heterocyclic compounds based on isatoic anhydrides (2h-3,1-benzoxazine-2,4-diones). (review). [Link]
-
ACS Publications. N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. (2015). [Link]
-
PrepChem.com. Synthesis of 2-amino-N,N-dibutyl benzamide. [Link]
-
ResearchGate. Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on... [Link]
-
MySkinRecipes. 2-Amino-N-(4-methoxyphenyl)benzamide. [Link]
-
PMC. 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]
Sources
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. Isatoic Anhydride MSDS Sheet [pcmenergy.com]
- 8. echemi.com [echemi.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. US4421931A - Preparation of anthranilic acid amides - Google Patents [patents.google.com]
- 13. 2-Amino-N-(4-methoxyphenyl)benzamide [myskinrecipes.com]
Technical Application Note: High-Fidelity Synthesis of N-(4-Methoxybenzyl)anthranilamide
Topic: Protocol for amide coupling of 4-methoxybenzylamine and anthranilic acid Role: Senior Application Scientist
Abstract & Strategic Analysis
The synthesis of N-(4-methoxybenzyl)-2-aminobenzamide (anthranilamide) represents a classic yet nuanced challenge in medicinal chemistry. While amide coupling is routine, the specific reactants here—anthranilic acid (2-aminobenzoic acid) and 4-methoxybenzylamine —present a "competing nucleophile" scenario.
The Core Challenge: Anthranilic acid contains both a carboxylic acid and a free aniline amine. Using standard carbodiimide (EDC) or onium (HATU) coupling reagents carries a high risk of self-polymerization , where the activated anthranilic ester reacts with the aniline amine of a neighboring molecule rather than the intended 4-methoxybenzylamine.
The Solution: This protocol prioritizes the Isatoic Anhydride Method . This route utilizes a "masked" activated acid that is specific to the external amine, effectively eliminating self-coupling side reactions and ensuring high atom economy.
Route Comparison
| Feature | Method A: Isatoic Anhydride (Recommended) | Method B: Direct Coupling (HATU/EDC) |
| Mechanism | Nucleophilic Ring Opening / Decarboxylation | Activated Ester Formation |
| Selectivity | High (Aniline is protected in the ring) | Low (Risk of oligomerization) |
| Atom Economy | High (CO₂ is the only byproduct) | Low (Urea/guanidinium byproducts) |
| Purification | Precipitation/Filtration | Column Chromatography often required |
Reaction Mechanism & Workflow
The reaction proceeds via the nucleophilic attack of the primary amine (4-methoxybenzylamine) on the C4 carbonyl of the isatoic anhydride. This forms a tetrahedral intermediate which collapses to release carbon dioxide, unmasking the aniline amine and yielding the target amide irreversibly.
Figure 1: Mechanistic pathway for the synthesis of anthranilamides via isatoic anhydride ring opening.
Experimental Protocol: Isatoic Anhydride Method
Target: Synthesis of N-(4-methoxybenzyl)-2-aminobenzamide Scale: 5.0 mmol (approx. 1.2 g theoretical yield)
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Isatoic Anhydride (IA): 0.816 g (5.0 mmol) [CAS: 118-48-9]
-
4-Methoxybenzylamine: 0.755 g / 0.72 mL (5.5 mmol, 1.1 equiv) [CAS: 2393-23-9]
-
Solvent: Ethanol (Absolute) or DMF (Dimethylformamide). Note: Ethanol is preferred for green chemistry and ease of workup; DMF is required if IA solubility is poor.
-
Catalyst (Optional): Glacial Acetic Acid (0.1 equiv) or DMAP (0.1 equiv) can accelerate sluggish reactions, though often unnecessary for primary amines.
Step-by-Step Methodology
-
Setup:
-
Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Nitrogen purging is good practice but not strictly required as the reaction generates CO₂.
-
-
Dissolution:
-
Add 0.816 g Isatoic Anhydride to the flask.
-
Add 10 mL Ethanol (or DMF). Stir to create a suspension.
-
Critical Note: IA may not dissolve completely at RT. This is normal.
-
-
Addition:
-
Add 0.72 mL 4-Methoxybenzylamine dropwise to the stirring suspension.
-
Observation: You may observe slight gas evolution (CO₂) immediately upon addition.
-
-
Reaction:
-
Heat the mixture to reflux (80 °C) .
-
Maintain reflux for 2–4 hours .[1]
-
Monitoring: The suspension should clear as the anhydride is consumed and CO₂ evolves. Monitor by TLC (50% EtOAc/Hexanes). The starting material (IA) spot (high Rf) should disappear; the product (fluorescent blue under UV) will appear.
-
-
Workup (Precipitation):
-
If using Ethanol: Allow the reaction to cool to room temperature. The product often crystallizes directly from the cool ethanol. If not, concentrate the volume by 50% on a rotary evaporator and cool in an ice bath.
-
If using DMF: Pour the reaction mixture slowly into 50 mL of ice-cold water with vigorous stirring. The product will precipitate as an off-white solid.
-
-
Isolation:
-
Filter the solid using a Büchner funnel.[1]
-
Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL) to remove excess amine.
-
Dry under vacuum at 45 °C for 4 hours.
-
Expected Results
-
Yield: 85–95%
-
Appearance: Off-white to beige crystalline solid.
-
Purity: >95% (by 1H NMR).
Alternative Protocol: HATU-Mediated Coupling (Discovery Scale)
Use this method ONLY if isatoic anhydride is unavailable or if the anthranilic acid moiety is highly substituted/modified.
Critical Constraint: To prevent self-coupling, you must use a slight excess of the benzylamine and add the reagents in a specific order to ensure the activated ester is intercepted by the benzylamine immediately.
Methodology
-
Dissolve Anthranilic Acid (1.0 equiv) in DMF (0.2 M).
-
Add DIPEA (3.0 equiv).
-
Add 4-Methoxybenzylamine (1.2 equiv).
-
Cool to 0 °C.
-
Add HATU (1.05 equiv) last.
-
Reasoning: Adding HATU last in the presence of the nucleophilic benzylamine minimizes the lifetime of the active ester, reducing the chance for the aniline nitrogen to compete.
-
-
Stir at RT for 12 hours.
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (removes unreacted acid) and brine. Purify via flash chromatography (Hex/EtOAc).
Analytical Validation
Confirm the identity of the product using the following diagnostic signals.
Data Summary Table
| Parameter | Expected Value | Notes |
| Molecular Formula | C₁₅H₁₆N₂O₂ | |
| Molecular Weight | 256.30 g/mol | [M+H]⁺ = 257.3 |
| Appearance | Off-white solid | |
| 1H NMR (DMSO-d₆) | δ 8.80 (t, 1H) | Amide NH (Couples to benzylic CH₂) |
| δ 6.30 (s, 2H) | Aniline NH₂ (Broad singlet, exchangeable) | |
| δ 4.35 (d, 2H) | Benzylic CH₂ (Doublet due to NH coupling) | |
| δ 3.73 (s, 3H) | Methoxy group (-OCH₃) |
Interpretation
-
Absence of COOH: The disappearance of the broad carboxylic acid proton (>11 ppm) confirms coupling.
-
Aniline Integrity: The presence of the broad singlet at ~6.3 ppm confirms the aniline amine remained free and did not react (no urea formation).
-
Amide Linkage: The triplet at ~8.8 ppm indicates the formation of the secondary amide bond.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (IA Method) | Incomplete ring opening | Increase reaction time or temperature. Ensure solvent is dry (water can hydrolyze IA to anthranilic acid). |
| Product is Oily/Sticky | Residual DMF or impurities | Recrystallize from Ethanol/Water (9:1). Triturate with cold diethyl ether. |
| Double Spot on TLC | Formation of "dimer" (rare in IA method) | Check starting material purity. If using HATU, switch to IA method immediately. |
| Starting Material Remains | Old Isatoic Anhydride | IA can hydrolyze to anthranilic acid over time if stored improperly. Check IR for anhydride peaks (1780, 1730 cm⁻¹). |
References
-
Isatoic Anhydride Chemistry: Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.
-
General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Specific Synthesis Data: BenchChem. (2025). Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note. (Analogous protocol validation).
-
Anthranilamide Scaffolds: Yadav, M. R., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives. Molecules.
Sources
Application Note: A Practical Guide to Determining the Solubility of 2-amino-N-(4-methoxybenzyl)benzamide in DMSO and Ethanol for Preclinical Research
Abstract
The characterization of a compound's physicochemical properties is a cornerstone of successful drug discovery and development. Solubility, in particular, governs a molecule's behavior in biological assays, its formulation potential, and ultimately its bioavailability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of 2-amino-N-(4-methoxybenzyl)benzamide, a compound with potential applications in medicinal chemistry as an intermediate for various therapeutic agents.[1] We present a detailed theoretical framework and validated experimental protocols for measuring thermodynamic solubility in two critical solvents: Dimethyl Sulfoxide (DMSO), the universal solvent for primary compound screening, and Ethanol, a key excipient in pharmaceutical formulations.
Introduction: The Critical Role of Solubility Assessment
2-amino-N-(4-methoxybenzyl)benzamide belongs to the benzamide class of compounds, which are significant scaffolds in the design of kinase inhibitors and other therapeutic agents.[1] Before a compound can be advanced through the discovery pipeline, its solubility must be accurately determined. Poor solubility can lead to a host of challenges, including the underestimation of biological activity in in vitro assays, difficulties in creating viable formulations for in vivo studies, and ultimately, poor oral bioavailability.[2][3]
This guide focuses on two solvents of paramount importance in preclinical research:
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with an exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[4] Its miscibility with water and culture media makes it the standard for creating high-concentration stock solutions for high-throughput screening (HTS) and other biological assays.[5]
-
Ethanol: A versatile and pharmaceutically acceptable solvent.[6] It is widely used in liquid, topical, and injectable formulations to dissolve active pharmaceutical ingredients (APIs), act as a co-solvent to enhance the solubility of poorly soluble drugs, and serve as a preservative.[7][8][9]
Understanding the solubility of 2-amino-N-(4-methoxybenzyl)benzamide in both a primary screening vehicle (DMSO) and a common formulation solvent (Ethanol) provides critical data for informed decision-making throughout the drug development process.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
It is essential to distinguish between two key solubility measurements, as they provide different insights into a compound's behavior.[10]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates out of a solution when added from a concentrated DMSO stock. It is a high-throughput method often used in early discovery to quickly rank-order compounds.[11] However, it can be influenced by the rate of dilution and the presence of DMSO, potentially leading to supersaturated, metastable solutions.[10]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is defined as the concentration of a solute in a saturated solution when it is in equilibrium with its most stable solid form.[3][12] The "shake-flask" method is the gold-standard for determining thermodynamic solubility and is crucial for lead optimization and formulation development.[2][13]
For the purposes of generating robust and reliable data for formulation and development, this guide will focus on the determination of thermodynamic solubility .
Compound and Solvent Profiles
| Property | 2-amino-N-(4-methoxybenzyl)benzamide | Dimethyl Sulfoxide (DMSO) | Ethanol (Anhydrous) |
| Molecular Formula | C₁₅H₁₆N₂O₂ | C₂H₆OS | C₂H₆O |
| Molecular Weight | 256.30 g/mol (approx.) | 78.13 g/mol | 46.07 g/mol |
| Type | Aromatic Amide | Polar Aprotic Solvent | Polar Protic Solvent |
| Key Features | Contains hydrogen bond donors (amine, amide) and acceptors (carbonyl, methoxy). | Exceptional solvating power for a wide range of compounds; hygroscopic.[4] | Pharmaceutically acceptable co-solvent and preservative; volatile.[6][8] |
Note: Physicochemical properties for 2-amino-N-(4-methoxybenzyl)benzamide are based on its chemical structure, as extensive experimental data is not publicly available.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol describes the definitive method for measuring the equilibrium solubility of 2-amino-N-(4-methoxybenzyl)benzamide. The objective is to create a saturated solution, allow it to reach equilibrium, and then quantify the concentration of the dissolved compound in the supernatant.
Rationale Behind the Method
The shake-flask method is considered the most reliable approach because it ensures that the dissolved compound is in true equilibrium with its most stable solid phase, providing a definitive solubility value under the specified conditions.[13] Adding an excess of the solid compound is critical to guarantee that the solution becomes saturated.[2] The extended incubation with agitation allows sufficient time for the dissolution process to reach equilibrium, which can be slow for some crystalline solids.[10] Subsequent separation of the solid and liquid phases by centrifugation and filtration is a crucial step to ensure that only the dissolved compound is quantified.[14]
Materials and Equipment
-
2-amino-N-(4-methoxybenzyl)benzamide (solid powder)
-
High-purity DMSO (≥99.9%)
-
High-purity Ethanol (≥99.5%, anhydrous)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps (e.g., 2 mL)
-
Volumetric flasks and pipettes
-
Orbital shaker with temperature control (or magnetic stirrer)
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 2-amino-N-(4-methoxybenzyl)benzamide (e.g., ~2-5 mg) directly into a glass vial. The key is to ensure undissolved solid will remain after equilibrium is reached.[2]
-
Carefully add a precise volume (e.g., 1.0 mL) of the selected solvent (DMSO or Ethanol) to the vial.
-
Prepare at least three replicate vials for each solvent.
-
Also prepare a "solvent blank" vial containing only the solvent.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker and agitate at a consistent speed (e.g., 200 rpm) for 24-48 hours.[14] Maintain a constant temperature (e.g., 25°C or 37°C). A longer incubation time (up to 72 hours) may be necessary if the compound dissolves slowly.[10]
-
-
Phase Separation:
-
After incubation, visually confirm the presence of undissolved solid at the bottom of each vial. If no solid is present, the experiment must be repeated with a greater initial amount of the compound.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
-
Sample Collection and Preparation:
-
Carefully aspirate the clear supernatant, taking care not to disturb the solid pellet.
-
Filter the collected supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining microscopic particulates.
-
Accurately dilute a known volume of the clear filtrate with the appropriate solvent (DMSO or Ethanol) to a concentration that falls within the linear range of the analytical method's calibration curve. A series of dilutions (e.g., 1:10, 1:100, 1:1000) is recommended to ensure an accurate measurement.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS method.
-
Prepare a multi-point calibration curve using known concentrations of 2-amino-N-(4-methoxybenzyl)benzamide in the corresponding solvent.
-
Determine the concentration of the compound in the diluted samples by comparing its analytical response (e.g., peak area) to the calibration curve.
-
Workflow Diagram
Sources
- 1. 2-Amino-N-(4-methoxyphenyl)benzamide [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. evotec.com [evotec.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 6. Ethanol: The Versatile Solvent [ethanolfireplacefuel.com.au]
- 7. burjalfalak.com [burjalfalak.com]
- 8. THE PCCA BLOG | Different Alcohols Used in Compounding [pccarx.com]
- 9. researchgate.net [researchgate.net]
- 10. raytor.com [raytor.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. enamine.net [enamine.net]
Application Notes and Protocols for the Synthesis of Quinazolinone Derivatives from 2-Amino-N-(4-methoxybenzyl)benzamide
Abstract
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3][4][5][6] This document provides a comprehensive guide for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones utilizing 2-amino-N-(4-methoxybenzyl)benzamide as a versatile starting material. We detail a robust and widely applicable protocol involving the condensation of this precursor with various aldehydes. The causality behind experimental choices, the underlying reaction mechanism, and methods for purification and characterization are thoroughly discussed to ensure reproducibility and success for researchers in synthetic chemistry and drug development.
Introduction: The Significance of the Quinazolinone Core
Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the scientific community.[4][7] Their rigid bicyclic structure, composed of fused benzene and pyrimidine rings, provides a unique three-dimensional framework that can be strategically modified to interact with a variety of biological targets.[3] This structural versatility has led to the development of several FDA-approved drugs, such as Erlotinib and Gefitinib, which are used in cancer therapy.[4][8]
The synthesis of the quinazolinone core often relies on the cyclization of readily available 2-aminobenzamide (anthranilamide) derivatives.[8][9][10][11] Among the most efficient methods is the condensation of a 2-aminobenzamide with an aldehyde, which proceeds through an initial imine formation followed by an intramolecular cyclization.[11][12]
This application note focuses on the use of a specific precursor, 2-amino-N-(4-methoxybenzyl)benzamide. The N-substituent, a 4-methoxybenzyl (PMB) group, is significant for several reasons. The PMB group is a well-established protecting group in organic synthesis, known for its stability under various conditions and its selective removal via oxidation.[13][14] In the context of quinazolinone synthesis, its presence at the N-3 position of the final product allows for the creation of a diverse library of 2,3-disubstituted derivatives, which are frequently associated with potent biological activity.[1][15]
General Synthetic Strategy and Mechanism
The primary strategy discussed herein involves a one-pot condensation reaction between 2-amino-N-(4-methoxybenzyl)benzamide and an aldehyde, followed by an oxidative cyclization to yield the target 2,3-disubstituted quinazolin-4(3H)-one.
Proposed Reaction Mechanism
The reaction is generally believed to proceed through the following key steps:
-
Imine Formation: The primary amino group (-NH2) of the 2-aminobenzamide nucleophilically attacks the carbonyl carbon of the aldehyde. This is often facilitated by an acid catalyst, which protonates the aldehyde's carbonyl oxygen, rendering it more electrophilic.[12] Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The amide nitrogen of the intermediate then performs an intramolecular nucleophilic attack on the imine carbon. This ring-closing step forms a transient 2,3-dihydroquinazolin-4(1H)-one intermediate.[12]
-
Oxidation (Dehydrogenation): The dihydro-quinazolinone intermediate is then oxidized to the final, more stable aromatic quinazolin-4(3H)-one. This step can occur spontaneously in the presence of air (oxygen) or be promoted by an added oxidant.[11][16][17][18] Solvents like dimethyl sulfoxide (DMSO) can also serve as the oxidant at elevated temperatures.[11]
Caption: Figure 1: Plausible Reaction Mechanism
Experimental Protocols
Materials and Instrumentation
-
Starting Materials: 2-amino-N-(4-methoxybenzyl)benzamide, various aromatic and aliphatic aldehydes, p-toluenesulfonic acid monohydrate (p-TSA), dimethyl sulfoxide (DMSO). All reagents should be of analytical grade or higher.
-
Solvents: Ethanol, ethyl acetate (EtOAc), hexane, dichloromethane (DCM).
-
Instrumentation: Standard laboratory glassware with a reflux condenser, magnetic stirrer with heating plate, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), UV lamp (254 nm), NMR spectrometer (e.g., 400 MHz), Mass Spectrometer (MS), and an FTIR spectrometer.
Protocol: Synthesis of 2-Phenyl-3-(4-methoxybenzyl)quinazolin-4(3H)-one
This protocol details a representative synthesis using benzaldehyde as the coupling partner.
Caption: Figure 2: General Experimental Workflow
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-N-(4-methoxybenzyl)benzamide (1.0 eq, e.g., 2.56 g, 10.0 mmol).
-
Reagent Addition: Add benzaldehyde (1.1 eq, e.g., 1.17 g, 11.0 mmol) followed by dimethyl sulfoxide (DMSO, 20 mL). The use of DMSO as a solvent is advantageous as it is a high-boiling polar aprotic solvent capable of facilitating the reaction and acting as a mild oxidant at elevated temperatures.[11]
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 120 °C and stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane. The disappearance of the starting material and the appearance of a new, less polar spot (visualized under UV light) indicates product formation. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 50 mL) to remove residual DMSO, followed by a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure 2-phenyl-3-(4-methoxybenzyl)quinazolin-4(3H)-one as a crystalline solid. If recrystallization is insufficient, purification via column chromatography on silica gel may be necessary.
Data and Characterization
The successful synthesis of the target compounds must be confirmed through rigorous spectroscopic analysis.
Representative Spectroscopic Data
The following data are representative for 2-aryl-3-(4-methoxybenzyl)quinazolin-4(3H)-ones. Specific shifts will vary based on the substitution pattern of the aryl group at the 2-position.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.30-8.40 (dd, 1H, Ar-H of quinazolinone ring)
-
δ 7.70-7.85 (m, 2H, Ar-H of quinazolinone ring)
-
δ 7.40-7.60 (m, Ar-H from 2-aryl group and quinazolinone ring)
-
δ 7.10-7.20 (d, 2H, Ar-H of PMB group)
-
δ 6.80-6.90 (d, 2H, Ar-H of PMB group)
-
δ 5.20 (s, 2H, -CH₂- of PMB group)
-
δ 3.80 (s, 3H, -OCH₃ of PMB group)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 162.0-163.0 (C=O)
-
δ 159.0 (C-OCH₃ of PMB)
-
δ 155.0-156.0 (C2 of quinazolinone)
-
δ 147.0-148.0 (C8a of quinazolinone)
-
Aromatic carbons: δ 114.0-136.0
-
δ 55.4 (-OCH₃)
-
δ 46.0 (-CH₂-)
-
-
FT-IR (KBr, cm⁻¹):
-
~1680 cm⁻¹ (C=O stretching, amide)
-
~1605 cm⁻¹ (C=N stretching)
-
~1580, 1470 cm⁻¹ (C=C aromatic stretching)
-
-
Mass Spectrometry (MS): Calculated mass for C₂₂H₁₈N₂O₂ should correspond to the observed [M+H]⁺ peak.
(Note: Spectroscopic data for specific quinazolinone derivatives can be found in the literature.[1][15][19][20])
Expected Results for a Derivative Library
The described protocol is versatile and can be applied to a wide range of aldehydes to generate a library of quinazolinone derivatives.
| Entry | Aldehyde (R-CHO) | Product Structure (R-group at C2) | Typical Yield |
| 1 | Benzaldehyde | Phenyl | 85-95% |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 88-96% |
| 3 | 4-Methylbenzaldehyde | 4-Tolyl | 82-93% |
| 4 | 2-Naphthaldehyde | 2-Naphthyl | 80-90% |
| 5 | Cinnamaldehyde | (E)-Styryl | 75-85% |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, ensure all reagents are pure and anhydrous. The addition of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA, 0.1 eq), can facilitate the initial imine formation and may improve yields.[16]
-
Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction time or temperature (up to 140 °C). Alternatively, using a more efficient oxidative system, such as visible light with a photocatalyst, could drive the reaction to completion under milder conditions.[18]
-
Purification Difficulties: Quinazolinone derivatives can sometimes be challenging to purify. If recrystallization fails, column chromatography using a gradient elution (e.g., from 5% to 40% ethyl acetate in hexane) is often effective.
-
Role of the PMB Group: While the PMB group is stable under these reaction conditions, it can be cleaved oxidatively using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) if an N-H quinazolinone is the desired final product.[13] This provides an additional avenue for structural diversification.
Conclusion
The use of 2-amino-N-(4-methoxybenzyl)benzamide provides a reliable and versatile entry point for the synthesis of a wide array of 2,3-disubstituted quinazolin-4(3H)-ones. The aldehyde condensation protocol described here is robust, high-yielding, and amenable to the creation of chemical libraries for screening in drug discovery programs. By understanding the underlying mechanism and key experimental parameters, researchers can effectively utilize this methodology to generate novel molecules with significant therapeutic potential.
References
- Approach to the Synthesis of 2,3-Disubstituted-3H-quinazolin-4-ones Mediated by Ph3P–I2.
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. [Link]
-
Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry. [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C - e-Publications@Marquette. e-Publications@Marquette. [Link]
-
Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing. [Link]
-
Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. ResearchGate. [Link]
-
An efficient one pot synthesis of 2-amino quinazolin-4(3H). Aurigene Pharmaceutical Services. [Link]
-
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - NIH. [Link]
-
Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. RJPT. [Link]
-
One-Pot Synthesis of Quinazolinone Derivatives from Nitro-Compounds with the Aid of Low-Valent Titanium. ACS Publications. [Link]
-
Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Publishing. [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
Electrochemical synthesis of 2-substituted quinazolinones from primary benzylic C(sp 3 )–H bonds and 2-aminobenzamides. RSC Publishing. [Link]
-
Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. Catalysis Science & Technology (RSC Publishing). [Link]
-
Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]
-
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). PMC. [Link]
-
Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. PMC. [Link]
-
Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. PMC - NIH. [Link]
-
Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. PMC - NIH. [Link]
-
Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Preprints.org. [Link]
-
Electrochemical Synthesis of Quinazolinones by the Metal-Free and Acceptor-Free Dehydrogenation of 2-Aminobenzamides. ResearchGate. [Link]
-
Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. Research Square. [Link]
-
Copper-Catalyzed Oxidative Cyclization of 2-Aminobenzamide Derivatives: Efficient Syntheses of Quinazolinones and Indazolones. Thieme. [Link]
-
Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity. ResearchGate. [Link]
-
Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. PMC - NIH. [Link]
-
Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. SciSpace. [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. PubMed. [Link]
-
ADVANCES IN THE SYNTHESIS OF QUINAZOLINONES VIA THE CONDENSATION OF 2-AMINOBENZAMIDE AND ALDEHYDES: A JOURNEY FROM CLASSICAL TO SUSTAINABLE PROTOCOLS. Zenodo. [Link]
-
4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles. Taylor & Francis. [Link]
-
Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. [Link]
-
The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Universität Wien - u:cris-Portal. [Link]
-
Oxidative synthesis of quinazolinones and benzothiadiazine 1,1-dioxides from 2-aminobenzamide and 2-aminobenzenesulfonamide with benzyl alcohols and aldehydes. RSC Publishing. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. aurigeneservices.com [aurigeneservices.com]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADVANCES IN THE SYNTHESIS OF QUINAZOLINONES VIA THE CONDENSATION OF 2-AMINOBENZAMIDE AND ALDEHYDES: A JOURNEY FROM CLASSICAL TO SUSTAINABLE PROTOCOLS [zenodo.org]
- 12. ghru.edu.af [ghru.edu.af]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 16. Quinazolinone synthesis [organic-chemistry.org]
- 17. Electrochemical synthesis of 2-substituted quinazolinones from primary benzylic C(sp3)–H bonds and 2-aminobenzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study | MDPI [mdpi.com]
Crystallization methods for 2-amino-N-(4-methoxybenzyl)benzamide purification
An Application Guide to the Purification of 2-amino-N-(4-methoxybenzyl)benzamide via Crystallization
Abstract
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the purification of 2-amino-N-(4-methoxybenzyl)benzamide using various crystallization methods. As an important intermediate in the synthesis of pharmacologically active compounds, including kinase inhibitors, achieving high purity is paramount.[1] This document moves beyond simple procedural lists to explain the fundamental principles and causal relationships behind effective crystallization. It offers detailed, step-by-step protocols for cooling, anti-solvent, and evaporative crystallization, methods for post-purification analysis, and troubleshooting guidance. The protocols are designed to be self-validating systems, incorporating analytical checkpoints to ensure the desired purity is achieved.
Introduction: The Imperative for Purity
Foundational Principles of Crystallization
Crystallization is a two-step process involving nucleation and crystal growth. Both steps occur from a supersaturated solution, which is a thermodynamically unstable state containing more dissolved solute than can ordinarily be held at a given temperature.[4]
-
Supersaturation: This is the essential driving force for crystallization. It can be achieved by several methods:
-
Cooling: Decreasing the temperature of a saturated solution to a point where the solute's solubility is lower.
-
Solvent Evaporation: Increasing the solute concentration by removing the solvent.[5][6]
-
Anti-solvent Addition: Introducing a second solvent (an "anti-solvent") in which the solute is insoluble, thereby reducing its solubility in the resulting solvent mixture.[4][7]
-
-
Nucleation: This is the initial formation of tiny, stable crystalline nuclei from the supersaturated solution.[5]
-
Crystal Growth: Once nuclei are formed, further solute molecules deposit onto their surface, allowing them to grow into larger, well-defined crystals.[5]
A well-controlled crystallization process, typically involving slow cooling or gradual addition of an anti-solvent, favors crystal growth over nucleation. This leads to the formation of larger, purer crystals, as impurities are less likely to be incorporated into the slowly forming crystal lattice.[2]
Strategic Solvent Selection
The choice of solvent is the most critical factor in a successful crystallization.[8] An ideal solvent for purifying 2-amino-N-(4-methoxybenzyl)benzamide should exhibit the following properties:
-
High Solubility at Elevated Temperatures: The compound should dissolve completely in a minimal amount of the hot or boiling solvent.
-
Low Solubility at Cold Temperatures: The compound should be significantly less soluble in the cold solvent to maximize recovery.
-
Inertness: The solvent must not react with the compound.[8]
-
Volatility: The solvent should have a relatively low boiling point (typically <100 °C) to be easily removed from the purified crystals during drying.[8]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after filtration).[2]
Given the structure of 2-amino-N-(4-methoxybenzyl)benzamide (containing amide, amine, ether, and aromatic functionalities), moderately polar solvents are excellent starting points. A related compound, 2-amino-N-(4-methoxyphenyl)benzamide, has been successfully crystallized from ethanol, making it a prime candidate.[9]
Workflow for Solvent Selection
Caption: Logical workflow for selecting an appropriate crystallization solvent.
Recommended Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | A prime candidate. Known to be effective for similar benzamide derivatives.[9] Good solubility profile for many amides. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol but slightly less polar. May offer a better solubility differential. |
| Acetonitrile | 82 | Polar Aprotic | Often gives excellent results for the recrystallization of amides.[10] |
| Ethyl Acetate | 77 | Moderate Polarity | Good general-purpose solvent. Often used in a solvent pair with a non-polar solvent like hexane.[2] |
| Acetone | 56 | Polar Aprotic | A strong solvent, may need to be used in a solvent pair. Its low boiling point makes it easy to remove. |
| Ethanol/Water | Variable | Polar Protic Pair | A common and effective solvent pair. Dissolve in hot ethanol, add hot water dropwise until cloudy.[2] |
| Ethyl Acetate/Hexane | Variable | Mixed Polarity Pair | Excellent for compounds with intermediate polarity. Dissolve in hot ethyl acetate, add hexane until cloudy.[2] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Cooling Crystallization from a Single Solvent (Ethanol)
This is the most common and straightforward crystallization method.[11] It is ideal when a single solvent with a significant temperature-dependent solubility for the compound is found.
Methodology:
-
Dissolution: Place 1.0 g of crude 2-amino-N-(4-methoxybenzyl)benzamide into a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add 10 mL of ethanol and heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue to add ethanol dropwise until all the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new flask to prevent premature crystallization.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[12]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount (2-3 mL) of ice-cold ethanol to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. Determine the melting point and yield, and assess purity using an appropriate analytical method (see Section 6).
Protocol 2: Anti-Solvent Crystallization (Ethyl Acetate/Hexane)
This method is useful when a single ideal solvent cannot be found. It involves dissolving the compound in a "good" solvent and then adding a miscible "poor" solvent (anti-solvent) to induce precipitation.[4]
Methodology:
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of crude 2-amino-N-(4-methoxybenzyl)benzamide in the minimum amount of hot ethyl acetate.
-
Anti-Solvent Addition: While the solution is still hot, add hexane dropwise with swirling. Continue adding until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of saturation.
-
Re-dissolution: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and obtain a clear solution.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.
-
Collection, Washing & Drying: Collect the crystals by vacuum filtration. Wash with a small amount of a cold ethyl acetate/hexane mixture (using the same approximate ratio as the final crystallization mixture). Dry the crystals under vacuum.
Protocol 3: Evaporative Crystallization
This method is suitable for compounds whose solubility is not strongly dependent on temperature.[5] It involves slowly evaporating the solvent from a solution to increase the solute concentration to the point of supersaturation.[13]
Methodology:
-
Dissolution: Dissolve the crude compound in a suitable solvent (e.g., ethanol or ethyl acetate) at room temperature to create a solution that is near, but not at, saturation.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Slow Evaporation: Transfer the filtrate to a clean Erlenmeyer flask. Cover the flask with perforated parafilm or a watch glass that is slightly offset. This allows for slow solvent evaporation.
-
Crystal Growth: Place the flask in a safe, undisturbed location within a fume hood. Crystals will form over a period of hours to days as the solvent evaporates.
-
Collection & Drying: Once a suitable amount of crystals has formed, collect them by vacuum filtration and dry them under vacuum.
General Crystallization Workflow
Caption: A generalized workflow for the purification of a solid compound by recrystallization.
Purity Assessment and Characterization
The success of the purification must be validated analytically. A combination of methods is recommended to confirm both the identity and purity of the final product.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method to check for the presence of impurities. The purified product should appear as a single spot in multiple solvent systems.[14]
-
Melting Point (MP) Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[14] A single, sharp peak is indicative of a high-purity sample. Methods using UV detection are robust for benzamide analysis.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the chemical structure of the purified compound and to detect the presence of any remaining impurities.[14]
-
X-Ray Powder Diffraction (XRPD): This technique is essential for characterizing the specific crystalline form (polymorph) of the API, which is a critical consideration in drug development as different polymorphs can have different physical properties.[17][18]
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; The solution is not sufficiently supersaturated; Compound is too soluble in the cold solvent. | Boil off some of the solvent to increase concentration and re-cool. Try a different solvent or an anti-solvent method. Gently scratch the inside of the flask with a glass rod to create nucleation sites.[2] |
| "Oiling Out" | The solution became supersaturated at a temperature above the compound's melting point. | Re-heat the solution to dissolve the oil. Add more solvent, then cool again slowly. Use a lower-boiling point solvent or a more dilute solution.[14] |
| Low Recovery/Yield | Too much solvent was used; Premature crystallization during hot filtration; The compound has significant solubility in the cold solvent. | Concentrate the mother liquor by boiling off some solvent to obtain a second crop of crystals.[12] Ensure funnel and flask are pre-heated for hot filtration. Ensure adequate cooling time in the ice bath. |
| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb the desired product. |
References
- SATHEE. (n.d.). Chemistry Crystallization.
- Myande. (n.d.). Evaporation Crystallization Equipment, Engineering Solution.
- MIRAI Intex. (2024, July 25). Crystallization process: how does crystallization work.
- UCT Science. (n.d.). SOP: CRYSTALLIZATION.
- ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use.
- Insubria. (n.d.). Structural Studies of Active Pharmaceutical Ingredients: Polymorphism and Solid-State Reactivity.
- Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
- SciSpace. (n.d.). Crystallization by Antisolvent Addition and Cooling.
- Myande. (n.d.). Cooling/Freezing Crystallization.
- Cooper, V. B., Pearce, G. E. S., & Petts, C. R. (2003). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. Journal of Pharmacy and Pharmacology, 55(9), 1323–1329.
- Anonymous. (n.d.). Experiment 2: Recrystallization.
- Paterson, D. (2018, May 23). Evaporation, filtration and crystallisation. RSC Education.
- ResearchGate. (2025, October 15). (PDF) Anti-Solvent Crystallization.
- Anonymous. (n.d.). Recrystallization.
- Benchchem. (n.d.). Application Note: Analytical Methods for the Quantification of Benzamides in Biological Samples.
- ResearchGate. (2020, November 2). What is the best technique for amide purification?.
- Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Benzamide Quantification.
- ResearchGate. (2025, August 6). (PDF) Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide.
- MySkinRecipes. (n.d.). 2-Amino-N-(4-methoxyphenyl)benzamide.
Sources
- 1. 2-Amino-N-(4-methoxyphenyl)benzamide [myskinrecipes.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 4. scispace.com [scispace.com]
- 5. evap.myandegroup.com [evap.myandegroup.com]
- 6. Crystallization process guide | industrial use | ANDRITZ [andritz.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 12. athabascau.ca [athabascau.ca]
- 13. Evaporation, filtration and crystallisation | CPD article | RSC Education [edu.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 18. Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving solubility issues with 2-amino-N-(4-methoxybenzyl)benzamide in aqueous buffers
Welcome to the technical support guide for 2-amino-N-(4-methoxybenzyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous buffer systems. This guide provides a series of structured FAQs and in-depth troubleshooting protocols to ensure successful experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and solubilization of 2-amino-N-(4-methoxybenzyl)benzamide.
Q1: Why is my 2-amino-N-(4-methoxybenzyl)benzamide not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)?
A1: The structure of 2-amino-N-(4-methoxybenzyl)benzamide contains multiple aromatic rings and a benzyl group, which contribute to its significant hydrophobicity and inherently low aqueous solubility. Furthermore, the key to its solubility lies with the 2-amino group on the benzamide ring. This is a basic functional group. In neutral or alkaline solutions, this amino group is predominantly in its neutral, uncharged form, which is less soluble in water. To achieve significant aqueous solubility, this group must be protonated (charged), which occurs in acidic conditions.[1][2]
Q2: What is the pKa of 2-amino-N-(4-methoxybenzyl)benzamide and why is it important?
A2: While the experimental pKa for this specific molecule is not readily published, we can estimate it based on structurally similar aromatic amines. Typical aromatic amines have a pKa for their conjugate acid in the range of 4 to 5.[3] The pKa is the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their neutral form. According to the Henderson-Hasselbalch equation, to ensure the majority of the compound is in its more soluble, protonated form, the pH of the buffer should be at least 1 to 2 units below the pKa.[4][5] Therefore, aiming for a buffer pH between 2.5 and 3.5 is the most logical starting point for solubilization.
Q3: I see precipitation when I add my acidic stock solution of the compound to my neutral pH cell culture media. What is happening?
A3: This is a common issue known as "fall-out" or precipitation upon dilution. Your acidic stock solution keeps the compound protonated and dissolved. However, when you introduce a small volume of this acidic stock into a large volume of a well-buffered neutral solution like cell culture media, the buffering capacity of the media raises the pH of the final solution back towards neutral. This deprotonates the amino group on your compound, causing it to revert to its poorly soluble neutral form and precipitate out of solution.[6]
Q4: Are there alternatives to pH adjustment for solubilizing this compound?
A4: Yes. If pH adjustment is not compatible with your experimental system (e.g., it harms cells or affects protein stability), several other formulation strategies can be employed. These are generally considered secondary options if pH adjustment is not feasible. Key strategies include:
-
Co-solvents: Using water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can increase solubility.[7][8]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic compound in their central cavity, increasing its apparent water solubility.[9][10]
-
Surfactants: Micelle-forming surfactants can also be used to solubilize hydrophobic compounds, though they are often less desirable for in-vitro and in-vivo studies due to potential toxicity.[11]
II. Troubleshooting Guide & Protocols
This section provides a systematic, problem-oriented approach to resolving solubility issues.
Problem 1: Compound fails to dissolve during initial stock preparation.
-
Cause: The initial solvent system is inappropriate. The compound is likely poorly soluble in water or neutral buffers at the desired concentration.
-
Solution Workflow:
Protocol 1.1: Preparation of a 10 mM Stock in DMSO
-
Weigh out the required amount of 2-amino-N-(4-methoxybenzyl)benzamide powder.
-
Add the appropriate volume of 100% Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration.
-
Vortex vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution in a 40-50°C water bath for 5-10 minutes and vortex again.
-
Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light.
Problem 2: Compound precipitates when diluted from a DMSO stock into an aqueous buffer.
-
Cause: The compound's solubility limit in the final aqueous buffer (even with a small percentage of DMSO) is lower than the target concentration, especially at neutral pH.
-
Solution Workflow: The primary strategy is to use pH to maintain solubility.
Protocol 2.1: pH-Based Solubilization in Aqueous Buffer
This protocol aims to identify the optimal acidic pH for maintaining the solubility of your compound in an aqueous working solution.
Materials:
-
10 mM stock solution of the compound in DMSO.
-
A series of buffers, e.g., 50 mM Citrate-Phosphate buffer, prepared at various pH points (e.g., pH 2.5, 3.0, 3.5, 4.0, 4.5, 5.0).[12][13]
-
Control buffer (e.g., 50 mM Phosphate buffer, pH 7.4).
Procedure:
-
Set up a series of microcentrifuge tubes, one for each pH condition.
-
Add 990 µL of each buffer to its respective tube.
-
Add 10 µL of the 10 mM DMSO stock solution to each tube to achieve a final concentration of 100 µM. This results in a final DMSO concentration of 1%.
-
Vortex each tube immediately after adding the stock solution.
-
Incubate at room temperature for 30 minutes.
-
Visually inspect each tube for signs of precipitation or cloudiness against a dark background.
-
Interpretation: Identify the lowest pH range that results in a clear, precipitate-free solution. This will be your optimal buffer pH for creating working solutions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Buffer pH | 2.5 | 3.5 | 5.0 | 7.4 |
| Final [Cmpd] | 100 µM | 100 µM | 100 µM | 100 µM |
| Final [DMSO] | 1% | 1% | 1% | 1% |
| Observation | Clear | Clear | Cloudy | Heavy Precipitate |
| Conclusion | Soluble | Soluble | Poorly Soluble | Insoluble |
Table 1: Example results from a pH-solubility screen. In this example, buffers with a pH of 3.5 or lower are suitable for preparing a 100 µM working solution.
Problem 3: pH adjustment is not a viable option for the experimental system.
-
Cause: The biological assay (e.g., cell-based assay, enzyme kinetics) is sensitive to low pH.
-
Solution: Employ solubility-enhancing excipients like co-solvents or cyclodextrins.
Protocol 3.1: Co-solvent and Cyclodextrin Screening
This protocol explores the use of common formulation excipients to improve solubility at a physiologically relevant pH.
Materials:
-
10 mM stock solution of the compound in DMSO.
-
Aqueous buffer at the desired final pH (e.g., PBS pH 7.4).
-
Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG).[14][15]
-
Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[16][17]
Procedure:
-
Prepare Excipient Stock Solutions:
-
40% (v/v) PEG 400 in your target buffer.
-
40% (v/v) PG in your target buffer.
-
200 mM HP-β-CD in your target buffer (may require warming to dissolve).
-
-
Set up Test Conditions: In microcentrifuge tubes, prepare the following mixtures to achieve the final concentrations listed in the table below. Add the buffer/excipient solution first, then add the compound stock.
-
Vortex each tube immediately.
-
Incubate at room temperature for 30 minutes and visually inspect for precipitation.
| Condition | Final [Cmpd] | Final [DMSO] | Excipient | Final [Excipient] | Observation |
| Control | 100 µM | 1% | None | N/A | Precipitate |
| Co-solvent 1 | 100 µM | 1% | PEG 400 | 10% | Cloudy |
| Co-solvent 2 | 100 µM | 1% | PEG 400 | 20% | Clear |
| Cyclodextrin 1 | 100 µM | 1% | HP-β-CD | 50 mM | Clear |
| Cyclodextrin 2 | 100 µM | 1% | HP-β-CD | 100 mM | Clear |
Table 2: Example results from an excipient screen. Here, 20% PEG 400 or ≥50 mM HP-β-CD effectively solubilizes the compound at neutral pH. The lowest effective concentration should be chosen for the experiment, after confirming its compatibility with the assay.
III. References
-
Crini, G. (2014). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 19(5), 6358-6388. [Link]
-
Bocanegra-García, V., et al. (2019). Cyclodextrins in Drug Delivery Systems. Pharmaceutics, 11(10), 502. [Link]
-
EMA. (2017). Cyclodextrins used as excipients. European Medicines Agency. [Link]
-
Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459. [Link]
-
Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 342(1-2), 1-11. [Link]
-
Savoury, S. N., et al. (2011). Recent trends in solubility enhancement techniques for poorly water-soluble drugs. Journal of Drug Delivery Science and Technology, 21(4), 325-336. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. [Link]
-
Yalkowsky, S. H. (Ed.). (2014). Solubility and Solubilization in Aqueous Media. American Chemical Society. [Link]
-
Wikipedia contributors. (2023). Cosolvent. Wikipedia. [Link]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]
-
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]
-
Wamser, C. C. (2002). Chapter 22 Notes - Amines. Portland State University. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
Bergström, C. A., & Avdeef, A. (2019). pKa values in solubility determination using the Henderson-Hasselbalch equation. ADMET & DMPK, 7(3), 159-161. [Link]
-
LibreTexts Chemistry. (2021). The Henderson-Hasselbalch Equation. [Link]
-
Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 8(9), 1145-1164. [Link]
-
Shayan, S., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation, 51(4), 485-495. [Link]
-
Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]
-
El-Gendy, M. A., et al. (2019). Step-by-Step Guide to Preparing Common Laboratory Solutions, Buffers and Culture Media. Journal of Applied Biotechnology & Bioengineering, 6(4), 180-184. [Link]
-
Shimadzu. (n.d.). Preparing Buffer Solutions. [Link]
-
Torchilin, V. P. (2007). Micellar nanocarriers: pharmaceutical perspectives. Pharmaceutical Research, 24(1), 1-16. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
Fiveable. (2022). pH and Solubility. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. Chapter 22 notes [web.pdx.edu]
- 4. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mt.com [mt.com]
- 13. Buffers for Biochemical Reactions [promega.jp]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Cyclodextrins - CD Formulation [formulationbio.com]
- 17. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Reaction Temperature for Isatoic Anhydride Ring Opening
Topic: Optimizing reaction temperature for isatoic anhydride ring opening. Content Type: Technical Support Guide (FAQ & Troubleshooting). Audience: Researchers, Scientists, Drug Development Professionals.
Introduction: The Thermal Balancing Act
Isatoic anhydride (IA) is a "masked" isocyanate and a critical electrophile in medicinal chemistry. It serves as a privileged scaffold for synthesizing anthranilamides, anthranilates, and quinazolinones.
The ring-opening reaction of IA is governed by a delicate balance between nucleophilic attack (at C4) and decarboxylation .
-
Too Cold: The reaction stalls due to the high activation energy required for CO₂ extrusion and poor solubility of the anhydride.
-
Too Hot: The equilibrium shifts toward the isocyanate intermediate, promoting dimerization (ureido formation) and polymerization.
This guide provides an evidence-based approach to temperature optimization, moving beyond "standard reflux" to precise thermal control.
Module 1: Reaction Kinetics & Thermodynamics
Q1: What is the optimal temperature range for standard aminolysis?
Answer: For most primary amines and ammonia, the optimal window is 50°C to 65°C .
-
Why: This range provides sufficient energy to overcome the activation barrier for decarboxylation (CO₂ release) without triggering the isocyanate equilibrium that leads to side products.
-
Evidence: Kinetic studies indicate that below 40°C, the rate-limiting step is often the dissolution of IA (which is sparingly soluble in most organic solvents). Above 70°C, the formation of o-ureidobenzoic acid derivatives increases significantly due to the isocyanate pathway [1, 2].
Q2: Does the nucleophile type dictate the temperature?
Answer: Yes. The nucleophilicity dictates the required thermal drive.
| Nucleophile Class | Recommended Temp | Kinetic Rationale |
| Ammonia (aq) | 55–60°C | High nucleophilicity; moderate heat required to drive CO₂ off-gassing from aqueous media. |
| Primary Aliphatic Amines | 25–45°C | Highly reactive; often proceeds at RT. Heating >50°C may cause double-addition (dimerization). |
| Anilines (Aromatic) | 80–120°C | Low nucleophilicity requires higher thermal activation or catalysis (e.g., weak acid/base). |
| Alcohols (w/ Base) | 60–80°C | Oxygen nucleophiles are sluggish; reflux is often necessary to drive the reaction to completion. |
Module 2: Troubleshooting Low Yields & Impurities
Q3: I am observing a high molecular weight impurity (~250-300 Da). What is it?
Answer: This is likely Anthraniloylanthranilamide (or the corresponding ester dimer).
-
Cause: "Runaway Aminolysis." If the reaction temperature is too high or the addition of the nucleophile is too slow, the product (an anthranilamide) competes with the amine to react with the remaining Isatoic Anhydride.
-
Mechanism: The newly formed primary amine on the anthranilamide attacks C4 of a second IA molecule.
-
Solution:
-
Lower Temperature: Reduce to <50°C.
-
Inverse Addition: Add solid IA slowly to a solution of the amine (keeping amine in excess).
-
Q4: My product contains o-ureidobenzoic acid. How do I prevent this?
Answer: This impurity stems from the Isocyanate Shunt .
-
The Mechanism: At high pH or high temperature (>80°C), the anhydride ring opens before the nucleophile attacks, forming an isocyanate intermediate (O=C=N-C6H4-COO-). If water or ammonia attacks the isocyanate carbon, you get a urea linkage (ureido derivative) instead of the desired amide.
-
Correction:
-
Avoid strong bases (pH > 10) which stabilize the carboxylate-isocyanate form.
-
Keep temperature strictly below 65°C.
-
Use a buffer system (Ammonium Chloride/Carbonate) if using aqueous ammonia [3].
-
Module 3: Visualization of Reaction Pathways
Understanding the bifurcation between the desired Product and the Impurities is critical for thermal control.
Caption: Figure 1. Thermal bifurcation of Isatoic Anhydride. The green path represents the optimal kinetic window (50-60°C). Red paths indicate thermodynamic sinks accessible at high temperatures or incorrect stoichiometry.
Module 4: Advanced Experimental Protocol
Standardized Protocol: Synthesis of Anthranilamide (Ammonia Nucleophile)
Based on optimized kinetic parameters [1, 3].
Reagents:
-
Ammonium Hydroxide (25% aq) (1.2 - 1.5 eq)
-
Solvent: Water (or Ethanol/Water 1:1 for solubility)
Step-by-Step Methodology:
-
Preparation: Charge the reaction vessel with water and Ammonium Hydroxide.
-
Thermal Equilibration: Heat the aqueous amine solution to 55°C .
-
Note: Pre-heating the amine ensures immediate reaction upon IA addition, preventing accumulation of unreacted anhydride.
-
-
Controlled Addition: Add Isatoic Anhydride portion-wise (solid addition) over 30 minutes.
-
Digestion: Stir at 60°C for 30 minutes after final addition.
-
Crystallization: Cool slowly to 0–5°C. The product will precipitate.
-
Filtration: Filter and wash with ice-cold water.
Self-Validating Check:
-
Visual: The reaction should be white/colorless. A yellow/brown tint indicates oxidation or polymerization (too hot).
-
pH Check: Final pH should be ~8-9. If pH < 7, decarboxylation may be incomplete or acid formed.
Module 5: Decision Tree for Temperature Optimization
Use this logic flow to determine your starting temperature.
Caption: Figure 2. Temperature selection logic based on nucleophile steric and electronic properties.
References
-
Preparation of anthranilamides. US Patent 4265832A.[5] Google Patents. Link
-
Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry. Link
-
Process for the preparation of anthranilamides. US Patent 4421931A. Google Patents. Link
-
Reactions of isatoic anhydride as a masked isocyanate. Journal of the Chemical Society, Perkin Transactions 2. Link
-
Synthesis of anthranilic acid amides. PrepChem. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Isatoic anhydride hydrolysis to anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. myttex.net [myttex.net]
- 5. US4421931A - Preparation of anthranilic acid amides - Google Patents [patents.google.com]
Preventing oxidation of amino group in 2-amino-N-(4-methoxybenzyl)benzamide
Topic: Preventing Oxidation of Amino Group in 2-amino-N-(4-methoxybenzyl)benzamide
Executive Summary
You are encountering stability issues with 2-amino-N-(4-methoxybenzyl)benzamide . This molecule contains a primary aromatic amine (aniline derivative) at the ortho position to an amide. While the para-methoxybenzyl (PMB) group is acid-sensitive, the primary oxidation risk lies with the electron-rich aniline nitrogen.
Under aerobic conditions, especially in solution or when exposed to light, this amino group undergoes auto-oxidation via radical cation intermediates. This leads to the formation of colored impurities (azo-dimers, nitro-species, and polymeric tars), often observed as a transition from off-white to brown/black.
This guide provides a mechanistic understanding of this failure mode and actionable protocols to prevent it.
Module 1: The Mechanism of Failure
To prevent oxidation, one must understand the pathway. The primary aniline group (
Key Degradation Pathway:
-
Single Electron Transfer (SET): The lone pair on the nitrogen donates an electron to an oxidant (or photo-excited state), forming a radical cation .
-
Proton Loss: The radical cation loses a proton to form a neutral amino radical.
-
Coupling: Two radicals couple to form hydrazine intermediates, which oxidize further to azo linkages (
) or polymerize into dark "aniline blacks."
Visualization: Oxidation Cascade
The following diagram illustrates the stepwise degradation of your compound under standard laboratory stress (Air/Light).
Figure 1: Mechanistic pathway of aniline auto-oxidation leading to color degradation.
Module 2: Prevention Protocols
Protocol A: The "Silver Bullet" – Salt Formation
The most effective method to stop oxidation is to remove the electron density from the nitrogen lone pair. Converting the free base to the Hydrochloride (HCl) Salt renders the amine resistance to oxidation.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude free base in a minimal amount of anhydrous Ethanol or EtOAc.
-
Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl if water tolerance allows).
-
Precipitation: The HCl salt should precipitate immediately. If not, add cold Diethyl Ether (
) to induce crystallization. -
Filtration: Filter the solid under Argon. Wash with cold
. -
Storage: Store the white solid in a desiccator. It will remain stable for months/years compared to the free base.
Protocol B: Inert Handling (Solution Phase)
If you must maintain the free base for coupling reactions:
| Parameter | Specification | Rationale |
| Solvent Degassing | Sparge with Argon (15 min) or Freeze-Pump-Thaw (3 cycles). | Dissolved |
| Additives | Add 1-5 mol% Ascorbic Acid or BHT (Butylated hydroxytoluene). | Acts as a radical scavenger (sacrificial antioxidant). |
| Light | Wrap flasks in aluminum foil. | UV light promotes the initial SET step. |
| Concentration | Keep solutions concentrated (>0.1 M) if possible, but store dry. | Dilute solutions have a higher ratio of dissolved |
Module 3: Troubleshooting & FAQs
Q1: My product turned from white to brown overnight on the bench. Is it ruined?
Diagnosis: This is "surface oxidation." The bulk material is likely intact. Solution:
Dissolve the material in EtOAc.
Wash with 10%
(Sodium Thiosulfate) to reduce minor oxidants.Recrystallize from Ethanol/Water with a small amount of activated charcoal. The charcoal will adsorb the colored polymeric impurities.
Q2: I am seeing a yield loss during the coupling of this amine to a carboxylic acid.
Diagnosis: Competitive oxidation is occurring faster than the acylation. Solution: Do not mix the amine and base (TEA/DIPEA) until the very last moment. Bases deprotonate the amine, making it more electron-rich and susceptible to oxidation. Add the activated acid (acid chloride or HATU ester) to the amine first, then add the base slowly under Argon.
Q3: Can I use the PMB group to protect the nitrogen?
Clarification: No. The PMB group in your molecule is on the amide nitrogen, not the aniline nitrogen. Strategy: If you need to chemically block the aniline amine, use a Boc (tert-butyloxycarbonyl) group. It is electron-withdrawing, completely preventing oxidation, and is orthogonal to the PMB group (Boc is removed with mild acid/TFA, PMB with DDQ or strong acid).
Module 4: Decision Matrix for Handling
Use this flowchart to determine the correct handling procedure based on your current experimental stage.
Figure 2: Decision matrix for storage and handling to minimize oxidative degradation.
References
-
Org. Synth. 1927, 7, 15. Aniline Hydrochloride. (Standard procedure for stabilizing aromatic amines via salt formation).
-
BenchChem Technical Guides. Preventing oxidation of aniline group during complexation. (Overview of inert atmosphere and antioxidant use for anilines).
-
J. Chem. Soc., Perkin Trans. 2, 2002. Theoretical study of the oxidation mechanism of aromatic amines. (Detailed mechanistic insight into radical cation formation).
-
Cameo Chemicals (NOAA). Aniline & Aromatic Amines Chemical Datasheet. (Reactivity profile regarding air oxidation and polymerization).
Sources
Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Aminobenzamide Derivatives
Topic: Troubleshooting HPLC peak tailing for 2-aminobenzamide derivatives Content type: Technical Support Center Guide
Welcome to the Advanced Chromatography Support Hub. This guide addresses the specific challenges of analyzing 2-aminobenzamide (2-AB) derivatives. Whether you are characterizing 2-AB labeled N-glycans (HILIC mode) or analyzing small molecule benzamide drugs (Reverse Phase), peak tailing compromises resolution and quantitation.
This guide moves beyond generic advice, focusing on the unique chemical properties of the 2-aminobenzamide moiety—specifically its ortho-amino amide motif and weak basicity —to provide root-cause solutions.
Part 1: Diagnostic Triage – Define Your Application
2-AB derivatives behave differently depending on the separation mode. Select your application scenario below to jump to the relevant troubleshooting protocol.
Scenario A: 2-AB Labeled Glycans (HILIC Mode)
-
Context: Biotherapeutic characterization (mAbs), N-glycan profiling.
-
Common Issue: Broad, tailing peaks for sialylated glycans or solvent-induced peak distortion.
-
Primary Mechanism: Solvent mismatch, secondary ionic interactions, or column overload.
Scenario B: Small Molecule Benzamides (Reverse Phase Mode)
-
Context: QC of HDAC inhibitors (e.g., Entinostat), antimicrobial agents, or synthetic intermediates.
-
Common Issue: Asymmetric tailing (
) persisting despite gradient optimization. -
Primary Mechanism: Metal chelation (system iron) or silanol interactions.
Part 2: The "Why" – Mechanistic Insights
Expertise & Experience Note: Understanding the molecule is the fastest route to a solution.
The Chelation Trap (Reverse Phase)
The 2-aminobenzamide structure contains an amine group ortho to an amide carbonyl. This creates a perfect bidentate ligand site capable of chelating trace metal ions (Fe³⁺, Ni²⁺) present in stainless steel HPLC frits and columns.
-
Symptom: Tailing that does not improve with pH changes but improves significantly when using a PEEK system or adding EDTA.
The HILIC Solvent Mismatch (Glycans)
In HILIC, water is the "strong" solvent. 2-AB labeled glycans are highly polar. If the sample is injected in 100% aqueous buffer, the analytes travel faster than the mobile phase (high ACN) at the column head, causing "smearing" or severe fronting/tailing.
Basicity & Silanols
The aniline nitrogen in 2-AB has a pKa of approximately 2.8 [1].
-
At pH 3-7: The molecule is largely neutral, but the amide and polar substituents can still engage in hydrogen bonding with free silanols on the silica surface.
-
At pH < 2.5: The amine becomes protonated, potentially leading to cation-exchange interactions if the stationary phase is not fully end-capped.
Part 3: Troubleshooting Logic & Workflows
Visualizing the Troubleshooting Path
The following diagram outlines the decision process for diagnosing peak tailing based on your specific mode of chromatography.
Caption: Logical decision tree for diagnosing 2-AB derivative peak tailing. Blue nodes indicate decision points; Green nodes indicate validated solutions.
Part 4: Detailed Protocols
Protocol A: Optimizing HILIC for 2-AB Glycans
Objective: Eliminate tailing caused by secondary interactions and solvent effects.
1. The "Solvent Mismatch" Correction (Most Common Cause) Injecting aqueous samples into a high-organic HILIC mobile phase causes immediate precipitation or peak distortion.
-
Step 1: Reconstitute dried 2-AB glycans in a minimum volume of water (e.g., 10 µL).
-
Step 2: Dilute immediately with Acetonitrile to match the initial mobile phase conditions (typically 70-80% ACN).
-
Validation: Peak width should decrease by >30% compared to aqueous injection.
2. Mobile Phase Tuning Standard ammonium formate buffers are essential to mask silica silanols.
-
Concentration: Use 50 mM to 100 mM Ammonium Formate [2]. Lower concentrations (< 10 mM) are insufficient to shield the stationary phase, leading to tailing of sialylated (charged) glycans.
-
pH: Adjust to pH 4.4 . This is the "sweet spot" where 2-AB fluorescence is stable and sialic acids are controlled.
3. Thermal Enhancement
-
Action: Set column temperature to 60°C .
-
Reasoning: High temperature reduces mobile phase viscosity and improves mass transfer kinetics for large glycan molecules, significantly sharpening peaks [2].
Protocol B: Solving Metal Chelation in RP-HPLC
Objective: Determine if stainless steel interaction is the root cause.
1. The "EDTA Spike" Test If your 2-AB derivative tails stubbornly on a standard C18 column:
-
Step 1: Prepare mobile phase A with 0.1% Phosphoric Acid .
-
Step 2: Add EDTA (disodium salt) to a concentration of 1-5 mM in Mobile Phase A.
-
Step 3: Run the standard gradient.
-
Result: If the peak becomes symmetrical (
), the issue is metal chelation. -
Permanent Fix: Switch to a "bio-inert" or PEEK-lined column hardware and replace stainless steel capillaries with PEEK tubing. Alternatively, use Medronic Acid as a mobile phase additive.
Part 5: Quantitative Optimization Data
Use the following reference table to benchmark your method parameters.
| Parameter | HILIC (Glycans) | Reverse Phase (Small Molecules) |
| Stationary Phase | Amide-bonded Silica (1.7 µm or 2.6 µm Core-Shell) | C18 (Base-Deactivated / End-capped) |
| Mobile Phase A | 50-100 mM Ammonium Formate, pH 4.4 | 0.1% Formic Acid or 10 mM Ammonium Bicarbonate (pH 10) |
| Mobile Phase B | 100% Acetonitrile | Acetonitrile or Methanol |
| Column Temp | 60°C (Critical for shape) | 30-40°C |
| Injection Solvent | 75% Acetonitrile / 25% Buffer | Match Initial Mobile Phase (e.g., 5% ACN) |
| Tailing Factor Target | < 1.5 (Complex Glycans) | < 1.2 (Small Molecules) |
Part 6: Frequently Asked Questions (FAQ)
Q1: I am seeing "double peaks" for my 2-AB glycans. Is this tailing or separation? A: This is likely separation of isomers. 2-AB labeling allows the resolution of linkage isomers (e.g., G1F [1,3] vs G1F [1,6]). Do not try to "fix" this by reducing resolution. Verify with an exoglycosidase digestion array (e.g., Bovine Kidney Fucosidase) to confirm structural identity [3].
Q2: My 2-AB peak tails, but only for the early eluting compounds in RP-HPLC. A: This indicates an extra-column volume issue or solvent mismatch. Ensure your connection tubing is 0.005" ID (Red PEEK) or smaller. If the sample is dissolved in 100% organic solvent while the starting gradient is high aqueous, the analyte precipitates or disperses. Dissolve the sample in the starting mobile phase.
Q3: Can I use TFA to reduce tailing for 2-AB derivatives? A: In Reverse Phase, yes. 0.05-0.1% TFA (Trifluoroacetic acid) is an ion-pairing agent that masks silanols and protonates the aniline amine, often sharpening peaks. However, TFA suppresses electrospray ionization (ESI) in Mass Spectrometry. If using LC-MS, use Formic Acid or Ammonium Formate instead.
Q4: Why does the tailing worsen over time on my HILIC column? A: HILIC columns are prone to the accumulation of sample matrix components (e.g., proteins not fully removed during glycan release). This fouls the active surface.
-
Fix: Perform a cleaning flush: 90% Water / 10% ACN (to remove salts) followed by 0.1% Formic Acid in 50% Isopropanol (to remove organics).
References
-
FooDB . (n.d.). Showing Compound 2-Aminobenzamide (FDB012155). Retrieved from [Link]
-
Waters Corporation . (2009). UPLC-FLR Method Development of 2-AB Labeled Glycan Separation in Hydrophilic Interaction Chromatography (HILIC). Retrieved from [Link]
-
National Institutes of Health (PMC) . (2015). Glycan labeling strategies and their use in identification and quantification. Retrieved from [Link]
-
Phenomenex . (2025).[1] How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Structural Elucidation of 2-amino-N-(4-methoxybenzyl)benzamide: A Comparative Analysis
Introduction: Beyond the Formula
In the landscape of pharmaceutical research and drug development, the precise structural confirmation of novel chemical entities is a non-negotiable cornerstone of the discovery pipeline.[1] 2-amino-N-(4-methoxybenzyl)benzamide, a molecule embodying the versatile benzamide scaffold, represents a class of compounds frequently investigated for their biological activities.[2][3] Its structure, featuring two distinct aromatic systems and multiple functional groups, presents a compelling case for a multi-faceted analytical approach.
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-amino-N-(4-methoxybenzyl)benzamide. Moving beyond a simple data report, we will dissect the spectrum, explaining the causal relationships between molecular structure and spectral output. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from complementary techniques such as ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), offering a holistic strategy for unambiguous structural validation.
Part 1: The Definitive Blueprint - ¹H NMR Spectrum Analysis
Proton NMR (¹H NMR) spectroscopy serves as the primary tool for determining the detailed molecular structure of organic compounds in solution.[1] It provides a "fingerprint" of the proton environments within a molecule, revealing not only the number and types of protons but also their connectivity.
Below is the chemical structure of 2-amino-N-(4-methoxybenzyl)benzamide with protons systematically labeled for spectral assignment.
Caption: Labeled structure of 2-amino-N-(4-methoxybenzyl)benzamide.
Predicted ¹H NMR Data and Interpretation
The following table summarizes the anticipated ¹H NMR signals for the target molecule. These predictions are derived from established principles of chemical shifts and spin-spin coupling, corroborated by data from analogous structures.[4][5][6]
| Proton Label | Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Causality & Interpretation |
| (a) | Amide N-H | ~8.5 - 9.5 | 1H | Broad Singlet (or Triplet) | The proton is deshielded by the adjacent carbonyl group. It often appears as a broad singlet due to moderate exchange rates and quadrupole broadening from the ¹⁴N nucleus. Coupling to the adjacent benzylic protons (b) may result in a triplet.[1][7] |
| (g, h) | 4-Methoxybenzyl Ar-H | ~7.25 (d, J ≈ 8.5 Hz) & ~6.85 (d, J ≈ 8.5 Hz) | 2H + 2H | AA'BB' System (two Doublets) | Protons (g) are ortho to the electron-donating -OCH₃ group and are shielded, appearing upfield. Protons (h) are ortho to the -CH₂- group and appear further downfield. This 1,4-disubstitution pattern creates a characteristic pair of doublets.[6] |
| (c, d, e, f) | 2-Aminobenzamide Ar-H | ~6.6 - 7.6 | 4H | Complex Multiplets | These four adjacent aromatic protons form a complex spin system. The electron-donating -NH₂ group strongly shields the ortho (f) and para (d) protons, shifting them upfield. The electron-withdrawing -CONH- group deshields the ortho proton (c). The signals will appear as complex doublets and triplets. |
| (b) | Benzylic -CH₂- | ~4.50 | 2H | Doublet | These protons are adjacent to the amide nitrogen. Their signal is split into a doublet by coupling with the amide proton (a). The electronegative nitrogen atom causes a downfield shift.[6][8] |
| (i) | Methoxy -OCH₃ | ~3.75 | 3H | Singlet | Methoxy protons are highly characteristic, appearing as a sharp singlet as they have no adjacent protons to couple with. Their chemical shift is typically in the 3.7-4.0 ppm range.[9][10] |
| - | Amine -NH₂ | ~5.0 - 6.0 | 2H | Broad Singlet | The protons of the primary amine group often appear as a broad singlet that can exchange with trace water in the solvent. Its chemical shift is variable and dependent on solvent and concentration.[4] |
Part 2: A Robust Framework - Experimental Protocol & Comparative Methodologies
Scientific integrity demands reproducible and verifiable experimental design. The following sections detail a standard protocol for data acquisition and compare the utility of ¹H NMR with other essential analytical techniques.
Standard Operating Procedure for ¹H NMR Data Acquisition
This protocol outlines the necessary steps for obtaining a high-resolution ¹H NMR spectrum suitable for structural elucidation.[1][8]
Caption: Standard workflow for ¹H NMR analysis.
Causality in Protocol Design:
-
Solvent Choice: DMSO-d₆ is often preferred for amides as it helps to slow the exchange rate of N-H protons, resulting in sharper signals that show coupling. CDCl₃ is another common choice.
-
Shimming: This step is critical for achieving high resolution. An inhomogeneous magnetic field across the sample volume would lead to broad, poorly resolved peaks, obscuring fine details like coupling patterns.
-
Relaxation Delay (D1): Allowing a 1-2 second delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse. This is essential for accurate signal integration, which is directly proportional to the number of protons.[8]
A Multi-Technique Approach: Comparison with Alternative Methods
While ¹H NMR is powerful, a comprehensive characterization relies on corroborating evidence from other techniques. Each method provides a unique piece of the structural puzzle.
| Analytical Technique | Information Provided for 2-amino-N-(4-methoxybenzyl)benzamide | Strengths | Limitations |
| ¹H NMR Spectroscopy | - Precise proton count and environment.- Connectivity through spin-spin coupling.- Stereochemical information. | Unparalleled for detailed structural mapping of the H-framework. | Can have overlapping signals in complex regions; sensitive to sample purity. |
| ¹³C NMR Spectroscopy | - Confirms the number of unique carbon atoms.- Identifies the carbon skeleton, including the characteristic amide carbonyl (~168 ppm).[1][11] | Provides direct evidence of the carbon backbone; complementary to ¹H NMR. | Low natural abundance of ¹³C requires longer acquisition times; no C-C coupling information in standard spectra.[1] |
| FT-IR Spectroscopy | - Confirms the presence of key functional groups: - N-H stretches (primary amine & secondary amide): ~3450-3250 cm⁻¹. - C=O stretch (Amide I): ~1640 cm⁻¹. - C-O stretch (ether): ~1250 cm⁻¹.[12][13][14] | Fast, simple, and excellent for functional group identification. | Provides no information on atom connectivity or the overall molecular skeleton. |
| Mass Spectrometry (MS) | - Provides the exact molecular weight (predicted M+ for C₁₄H₁₄N₂O₂: 242.27 g/mol ).- Offers structural clues from fragmentation patterns.[15][16] | Extremely sensitive; provides definitive molecular formula with high-resolution MS. | Does not provide information on the specific arrangement of atoms (isomerism). |
Conclusion: Synthesizing the Data for Unambiguous Confirmation
The structural elucidation of 2-amino-N-(4-methoxybenzyl)benzamide is most effectively achieved through the primary application of ¹H NMR spectroscopy. Its ability to resolve individual proton environments and their connectivities provides a detailed structural map that is unmatched by other techniques. The predicted spectrum, with its distinct signals for the amide, amine, methoxy, benzylic, and two different aromatic systems, serves as a robust template for experimental verification.
However, for complete and unassailable characterization, a synergistic approach is paramount. ¹³C NMR validates the carbon framework, FT-IR provides rapid confirmation of essential functional groups, and high-resolution Mass Spectrometry confirms the elemental composition. By integrating the data from these orthogonal techniques, researchers and drug development professionals can establish the structure of their target compounds with the highest degree of scientific confidence, ensuring the integrity and reproducibility of their work.
References
- BenchChem. (n.d.). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
-
Cele, Z. E., et al. (2017). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Molecules, 22(1), 83. Retrieved from [Link]
- Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- BenchChem. (n.d.). An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Hydroxy-4-methoxybenzyl cyanide.
- Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
- Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs.
-
Khan, K. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115-5127. Retrieved from [Link]
- Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy.
- Khan, K. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate.
- LibreTexts. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition.
-
Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 347-356. Retrieved from [Link]
- Smolecule. (n.d.). Comprehensive Application Notes and Protocols for N-Benzoylbenzamide Derivatives in Pharmaceutical Intermediate Synthesis.
- BenchChem. (n.d.). A Comparative Guide to the Reproducibility of Benzamide Derivatives: A Focus on N-Substituted Scaffolds.
-
Nguyen, T. T. H., et al. (2020). Structure of some 2-aminobenzamide derivatives. ResearchGate. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Adebayo, I. A., et al. (2026, February 19). Comprehensive Chemical Profiling and Pharmacological Evaluation of Two Selected Medicinal Plants Leaves (Persea americana, Curcuma longa) Using GC-MS Techniques. Acta Botanica Plantae.
-
Li, Y., et al. (2019). Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 234(4), 691-692. Retrieved from [Link]
- Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. Organic Chemistry Data.
-
ResearchGate. (n.d.). 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). Retrieved from [Link]
-
Asakura, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(9), 2748. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. actabotanica.org [actabotanica.org]
A Comparative Guide to the Potency of Benzamide-Based Sirtuin Inhibitors vs. Established Agents
Introduction: The Therapeutic Promise of Sirtuin Inhibition
Sirtuins (SIRTs) are a family of NAD⁺-dependent protein deacylases that have emerged as critical regulators of cellular homeostasis, influencing processes from gene expression and metabolism to DNA repair and inflammation.[1] The seven mammalian isoforms (SIRT1-7) exhibit distinct subcellular localizations and substrate specificities, making them compelling therapeutic targets for a range of human pathologies, including cancer, neurodegenerative disorders, and metabolic diseases.[2][3]
Given their central role, the development of small molecule inhibitors to modulate sirtuin activity is an area of intense research.[4] While numerous structurally diverse inhibitors have been identified, many face challenges with potency and isoform selectivity.[5] This guide provides a comparative analysis of the benzamide chemical scaffold as a source of sirtuin inhibitors, contextualized against well-established, standard SIRT inhibitors. We will use the compound 2-amino-N-(4-methoxybenzyl)benzamide as a structural archetype for this class.
It is critical to establish at the outset that while the benzamide and specifically the 2-aminobenzamide core are features of known SIRT inhibitors,[4][6] there is no publicly available scientific literature reporting direct experimental data on the SIRT-inhibitory potency of 2-amino-N-(4-methoxybenzyl)benzamide itself. Therefore, this guide will compare the demonstrated potency of other reported benzamide derivatives to that of standard, non-benzamide inhibitors to evaluate the potential of this chemical class.
Comparative Potency Analysis: Benzamides vs. Standard Inhibitors
The efficacy of a sirtuin inhibitor is primarily defined by its half-maximal inhibitory concentration (IC50), a measure of its potency, and its selectivity for a specific sirtuin isoform. The benzamide scaffold has given rise to particularly potent and selective inhibitors of SIRT2.[7]
The following table summarizes the in vitro potency of representative benzamide-based inhibitors against SIRT1, SIRT2, and SIRT3, benchmarked against widely used standard inhibitors.
| Compound Class | Inhibitor Name/ID | Target | IC50 (µM) | Selectivity Profile | Reference(s) |
| Benzamide | Compound 17k | SIRT2 | 0.60 | >150-fold vs. SIRT1 & SIRT3 | [7][8] |
| 3-(N-(p-tolyl)sulfamoyl)benzamide | SIRT2 | 14 | - | [9] | |
| 2-(biphenyl-3-ylamino)benzamide | SIRT1 | - (Inhibits) | - | [10] | |
| Standard | EX-527 (Selisistat) | SIRT1 | 0.038 - 0.098 | >200-fold vs. SIRT2 & SIRT3 | |
| AGK2 | SIRT2 | 3.5 | >10-fold vs. SIRT1 & SIRT3 | [2][4] | |
| SirReal2 | SIRT2 | 0.14 | Highly selective vs. SIRT1 | [6] | |
| Tenovin-6 | SIRT1 | ~26 | Low selectivity vs. SIRT2 | [6] | |
| SIRT2 | 9 | [6] | |||
| Sirtinol | SIRT1 | 131 | ~3.5-fold vs. SIRT2 | [6] | |
| SIRT2 | 38 | [6] |
Analysis of Potency and Selectivity:
The data clearly demonstrate that the benzamide scaffold is a highly promising foundation for developing potent sirtuin inhibitors. Notably, Compound 17k , a benzamide derivative, exhibits an impressive sub-micromolar IC50 value of 0.60 µM against SIRT2.[7][8] This potency is significantly greater than that of the standard SIRT2 inhibitor AGK2 (IC50 = 3.5 µM) and approaches the potency of the highly selective inhibitor SirReal2 (IC50 = 0.14 µM).[2][6]
Perhaps more importantly, the benzamide class can achieve remarkable isoform selectivity. Compound 17k shows over 150-fold selectivity for SIRT2 over both SIRT1 and SIRT3, a crucial feature for minimizing off-target effects in a research or therapeutic context.[7] This high degree of selectivity is often a challenge with other inhibitor classes, such as Tenovin-6, which displays low selectivity between SIRT1 and SIRT2.[6] While highly potent and selective SIRT1 inhibitors like EX-527 exist, the development of benzamides like 2-anilinobenzamide derivatives has also shown promise for targeting SIRT1.[4][10]
Mechanistic Insights and Signaling Pathways
SIRT2 is a predominantly cytosolic deacetylase whose substrates include α-tubulin, a key component of microtubules. By deacetylating α-tubulin, SIRT2 influences microtubule stability and dynamics, thereby regulating cell cycle progression, cell motility, and cytoskeletal organization. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can induce cell cycle arrest and suppress tumor growth, making it an attractive target in oncology.
The development of potent SIRT2 inhibitors from the benzamide class is driven by their specific interaction within the enzyme's binding pocket. Docking simulations suggest that the aniline moieties of these compounds can occupy two hydrophobic pockets within the SIRT2 active site, with hydrogen bonding further stabilizing the interaction.[9]
Caption: SIRT2 inhibition pathway by benzamide derivatives.
Experimental Protocols: Assessing Inhibitor Potency
The IC50 values presented in this guide are typically determined using an in vitro fluorogenic sirtuin activity assay. This method provides a robust and high-throughput means of quantifying enzyme activity and inhibition.
Protocol: In Vitro Fluorogenic SIRT2 Inhibition Assay
Principle: This assay quantifies SIRT2's deacetylase activity. SIRT2 deacetylates a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore (e.g., aminomethylcoumarin, AMC). In its acetylated state, the substrate is not cleavable by a developer enzyme. Upon deacetylation by SIRT2, the developer enzyme cleaves the peptide, releasing the fluorophore, which then emits a measurable fluorescent signal. An inhibitor will reduce the rate of deacetylation, resulting in a lower fluorescent signal.
Materials:
-
Human recombinant SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2)
-
NAD⁺ solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl)
-
Test Inhibitor (e.g., Benzamide derivative) dissolved in DMSO
-
Developer solution (containing a protease like trypsin and a SIRT inhibitor like nicotinamide to stop the reaction)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation:
-
Rationale: To determine the dose-response relationship and calculate the IC50.
-
Action: Prepare a serial dilution of the test inhibitor (e.g., 2-amino-N-(4-methoxybenzyl)benzamide or a known benzamide inhibitor) in assay buffer. Typically, an 8-point curve ranging from 100 µM to sub-nanomolar concentrations is prepared. Also, prepare a "no inhibitor" control (vehicle, e.g., DMSO in buffer) and a "no enzyme" blank.
-
-
Reaction Setup:
-
Rationale: To allow the inhibitor to bind to the enzyme before the reaction starts.
-
Action: In each well of a 96-well black plate, add:
-
20 µL of Assay Buffer
-
5 µL of the diluted test inhibitor or vehicle control.
-
10 µL of human recombinant SIRT2 enzyme (diluted in assay buffer to a final concentration of ~25 ng/µL).
-
-
Mix gently and pre-incubate for 15 minutes at 37°C.
-
-
Initiation of Deacetylation Reaction:
-
Rationale: To start the enzymatic reaction in a synchronized manner by providing the necessary co-substrate (NAD⁺) and substrate.
-
Action: Prepare a master mix of substrate and NAD⁺. Add 15 µL of this mix (to achieve final concentrations of ~100 µM substrate and ~500 µM NAD⁺) to each well to start the reaction.
-
Incubate the plate at 37°C for 45-60 minutes.
-
-
Development and Signal Detection:
-
Rationale: To stop the SIRT2 reaction and generate the fluorescent signal proportional to the amount of deacetylation that occurred.
-
Action: Add 50 µL of Developer solution to each well. The nicotinamide in the developer stops the SIRT2 activity, and the protease cleaves the deacetylated substrate.
-
Incubate at 37°C for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Rationale: To quantify the enzymatic activity and calculate the IC50 value.
-
Action: Measure the fluorescence intensity using a microplate reader. Subtract the "no enzyme" blank from all readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Caption: Workflow for determining SIRT inhibitor IC50.
Conclusion and Future Directions
While direct experimental data for 2-amino-N-(4-methoxybenzyl)benzamide as a sirtuin inhibitor remains unavailable, a comprehensive analysis of related compounds reveals that the benzamide scaffold is a powerful starting point for the design of highly potent and isoform-selective SIRT2 inhibitors. Compounds derived from this class have demonstrated sub-micromolar efficacy and selectivity far exceeding some standard inhibitors.[7] This underscores the value of continued structure-activity relationship (SAR) studies on this scaffold to further refine potency and pharmacokinetic properties. For researchers in neurodegeneration and oncology, the exploration of novel benzamide derivatives represents a promising avenue for developing next-generation therapeutics targeting SIRT2.
References
-
Di Fruscia, P., et al. (2012). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Sakai, T., et al. (2015). Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
J-GLOBAL. (n.d.). Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. J-GLOBAL. Available at: [Link]
-
Suzuki, T., et al. (2009). Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Tohoku University. (2015). Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. Tohoku University Institutional Repository. Available at: [Link]
-
ResearchGate. (n.d.). Structure‐activity relationship study of SIRT7 inhibitors. ResearchGate. Available at: [Link]
-
MDPI. (2024). Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. Available at: [Link]
-
Hubbard, B. P., & Sinclair, D. A. (2014). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available at: [Link]
- Google Patents. (n.d.). WO2006094236A1 - N-phenyl benzamide derivatives as sirtuin modulators. Google Patents.
- Google Patents. (n.d.). EP2763962A1 - Methods of treatment using modulators of sirt2. Google Patents.
-
Royal Society of Chemistry. (2017). Design and synthesis of amino acid derivatives of substituted benzimidazoles and pyrazoles as Sirt1 inhibitors. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Drugs Targeting Sirtuin 2 Exhibit Broad-Spectrum Anti-Infective Activity. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2017). SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). The chemical structures and IC50 curves against SIRT2 of 25 and AGK2. ResearchGate. Available at: [Link]
-
MDPI. (2022). A Novel Mechanism for SIRT1 Activators That Does Not Rely on the Chemical Moiety Immediately C-Terminal to the Acetyl-Lysine of the Substrate. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PubMed Central. Available at: [Link]
-
ResearchGate. (2025). Molecular and Cellular Characterization of SIRT1 Allosteric Activators. ResearchGate. Available at: [Link]
-
University of Eastern Finland. (n.d.). Studying Sirtuin Inhibitors with In Silico and In Vitro Approaches. UEF ePublications. Available at: [Link]
-
Bharathidasan University. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Bharathidasan University Institutional Repository. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Current Trends in Sirtuin Activator and Inhibitor Development. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Structure-based development of novel sirtuin inhibitors. PubMed Central. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugs Targeting Sirtuin 2 Exhibit Broad-Spectrum Anti-Infective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP2763962A1 - Methods of treatment using modulators of sirt2 - Google Patents [patents.google.com]
Technical Comparison Guide: UV-Vis and Fluorescence Profiling of 2-amino-N-(4-methoxybenzyl)benzamide
Executive Summary & Mechanism of Action
This guide provides a technical analysis of the spectral properties of 2-amino-N-(4-methoxybenzyl)benzamide , a bifunctional fluorophore and key intermediate in the synthesis of HDAC inhibitors and GPCR ligands.
Unlike N-phenyl benzamides (benzanilides) where the amide nitrogen conjugates the two aromatic systems, this compound features a methylene (
Key Spectral Characteristics
-
Primary Chromophore (Anthranilamide): Responsible for the long-wave absorption (
nm) and intrinsic fluorescence. -
Secondary Chromophore (Anisole-like): Contributes to the UV region (
nm), often appearing as a shoulder or overlapping band. -
Fluorescence: Exhibits strong blue-green emission (
nm) in polar solvents due to Intramolecular Hydrogen Bonding (IMHB).
Comparative Spectral Analysis
The following table compares the target compound with its parent fluorophore (Anthranilamide) and a conjugated analog (N-Phenyl-2-aminobenzamide) to highlight the impact of the benzyl linker.
Table 1: Comparative UV-Vis and Fluorescence Data (Ethanol)
| Feature | Target Product 2-amino-N-(4-methoxybenzyl)benzamide | Alternative A (Parent) Anthranilamide (2-aminobenzamide) | Alternative B (Conjugated) 2-amino-N-phenylbenzamide |
| Primary | 335 nm (Broad) | 335 nm | >340 nm (Red-shifted) |
| Secondary | 250 nm, ~275 nm (Methoxybenzyl) | 248 nm | 280-290 nm |
| Molar Absorptivity ( | High ( | Moderate ( | High (Extended conjugation) |
| Fluorescence Emission | ~415 - 430 nm | ~420 nm | Weak / Quenched |
| Electronic Nature | Decoupled (Sum of parts) | Single Chromophore | Fully Conjugated |
| Solvatochromism | Significant (Polarity sensitive) | Significant | Moderate |
Technical Insight: The similarity in
between the Target and Alternative A confirms that the 4-methoxybenzyl group does not participate in the primary delocalization pathway of the excited state.
Structural & Electronic Visualization
The diagram below illustrates the synthesis pathway and the electronic isolation of the two chromophores.
Caption: Synthesis via Isatoic Anhydride and the resulting electronic decoupling of chromophores by the methylene bridge.
Experimental Protocol: UV-Vis Characterization
To ensure reproducible spectral data, the following self-validating protocol is recommended. This method accounts for the solvatochromic nature of anthranilamides.
Reagents & Equipment[2]
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH). Avoid Acetone (UV cutoff interference).
-
Blank: Pure solvent from the same batch.
-
Cuvette: Quartz (1 cm path length).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 2.5 mg of 2-amino-N-(4-methoxybenzyl)benzamide.
-
Dissolve in 10 mL of EtOH to create a ~1 mM stock .
-
Validation: Sonicate for 60 seconds to ensure complete dissolution.
-
-
Dilution Series (Linearity Check):
-
Prepare three working concentrations:
, , and . -
Why: Anthranilamides can self-aggregate at high concentrations; linearity (Beer-Lambert Law) confirms monomeric species.
-
-
Measurement:
-
Scan range: 200 nm to 500 nm .
-
Baseline correction: Run the solvent blank first.
-
Scan speed: Medium (approx. 200 nm/min).
-
-
Data Interpretation:
-
Observe the primary peak at 335 ± 2 nm .
-
Observe the secondary shoulder/peak at 275 ± 5 nm .
-
Quality Control: If the peak at 335 nm is flattened or shifted >10 nm, check for pH interference (protonation of the amine shifts
to the blue).
-
References
-
PubChem. (n.d.). Anthranilamide | C7H8N2O. National Library of Medicine. Retrieved February 25, 2026, from [Link]
-
NIST Chemistry WebBook. (n.d.). Benzamide, N-phenyl- UV/Visible Spectrum. National Institute of Standards and Technology.[1] Retrieved February 25, 2026, from [Link]
- Murov, S. L. (1973). Handbook of Photochemistry. Marcel Dekker.
-
Organic Syntheses. (1947). Isatoic Anhydride.[2][3][4][5] Org. Synth. 1947, 27, 45. Retrieved February 25, 2026, from [Link]
Sources
Personal protective equipment for handling 2-amino-N-(4-methoxybenzyl)benzamide
Executive Summary & Risk Profile
2-amino-N-(4-methoxybenzyl)benzamide is a functionalized benzamide derivative commonly used as an intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands.
While specific toxicological data for this exact CAS number may be limited in public repositories, structural activity relationship (SAR) analysis with close analogs (e.g., 3-amino-4-methoxybenzamide, 4-aminobenzamide) dictates that we treat this compound according to the "Universal Precaution" principle for functionalized anilines.
The Hazard Profile (Inferred from Structural Analogs)
We operate under the assumption of the following GHS classifications based on the aminobenzamide core:
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1][2]
-
STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][2]
Operational Goal: Prevent inhalation of dry powder and dermal absorption of solutions.
The PPE Matrix: Protection vs. Dexterity
As scientists, we know that over-protection can be as dangerous as under-protection if it compromises dexterity. The following matrix balances safety with operational feasibility.
| PPE Category | Standard Protocol (Solid Handling) | High-Risk Protocol (Solution/Scale-up) | Scientific Rationale |
| Hand Protection | Single Nitrile Gloves (min 0.11 mm thickness) | Double Gloving (Inner: Nitrile, Outer: Nitrile or Neoprene) | Benzamides can permeate thin latex. Nitrile offers superior chemical resistance to organic amines. Double gloving provides a "breakthrough buffer." |
| Eye Protection | Safety Glasses with side shields (ANSI Z87.1) | Chemical Goggles (Indirect Vent) | Powders behave unpredictably due to static; solutions splash. Goggles prevent vapor entry and splash bypass. |
| Respiratory | Fume Hood (Sash at 18") | N95/P100 Respirator + Fume Hood | Engineering controls (Hood) are primary. Respirators are required only if handling outside a hood (not recommended). |
| Body Defense | Lab Coat (Cotton/Poly blend) | Tyvek® Lab Coat or Apron | Cotton absorbs spills; Tyvek repels them. Use Tyvek for large quantities (>10g) or when using penetrating solvents (e.g., DMSO). |
Operational Workflow & Logic
Safety is not just what you wear; it is how you move. The following workflow integrates PPE into the experimental procedure.
Phase A: Engineering Controls (The "Invisible" PPE)
Before donning gloves, verify your primary line of defense:
-
Airflow Check: Ensure the chemical fume hood is operating at 80–100 fpm face velocity.
-
Sash Height: Position the sash between your body and the apparatus.
-
Static Mitigation: Benzamide powders are often electrostatic. Use an ionizing bar or anti-static gun if available to prevent "powder fly" during weighing.
Phase B: Handling Protocol
-
Weighing: Always weigh inside the hood. If the balance is external, transfer the solid into a tared, closed vial inside the hood before moving to the balance.
-
Solubilization: This is the highest risk phase. When 2-amino-N-(4-methoxybenzyl)benzamide is dissolved in organic solvents (DCM, DMSO, Methanol), its ability to penetrate skin increases significantly. Double glove immediately before adding solvent.
Phase C: Decontamination
-
Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand) to ensure skin never touches the outer glove surface.
-
Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any residue).
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the transition from solid to solution states.
Figure 1: Operational safety workflow for handling 2-amino-N-(4-methoxybenzyl)benzamide, highlighting the critical transition to High-Risk PPE during solubilization.
Emergency Response & Disposal
Spill Management
If the powder is spilled inside the hood:
-
Do not blow or use compressed air.
-
Cover with a wet paper towel (dampened with water or ethanol) to prevent aerosolization.
-
Wipe up and dispose of as solid hazardous waste.
Waste Disposal[5][6][7][8]
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a container labeled "Hazardous Solid Waste - Toxic/Irritant."
-
Liquid Waste: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated). Ensure the label explicitly lists "Benzamide derivative" to alert waste management personnel.
References
-
U.S. Environmental Protection Agency (EPA). (2025).[3] GHS Data for 2-Amino-4-(benzyloxy)-5-methoxybenzamide (Analogous Hazard Data). PubChem.[3] [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
